molecular formula C11H6BrN B189789 5-Bromonaphthalene-1-carbonitrile CAS No. 129278-20-2

5-Bromonaphthalene-1-carbonitrile

Cat. No.: B189789
CAS No.: 129278-20-2
M. Wt: 232.08 g/mol
InChI Key: WSZJIUYVNILRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromonaphthalene-1-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H6BrN and its molecular weight is 232.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZJIUYVNILRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562723
Record name 5-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129278-20-2
Record name 5-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromonaphthalene-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Naphthalene Scaffold

5-Bromonaphthalene-1-carbonitrile, identified by the CAS number 129278-20-2 , is a halogenated aromatic nitrile built upon the naphthalene framework.[1][2] While specific research on this particular isomer is not as widespread as its counterparts, its structural motifs—a reactive bromine atom and a versatile nitrile group on the rigid, planar naphthalene core—suggest significant potential as a key intermediate in synthetic organic chemistry and drug discovery. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data with established chemical principles to offer insights into its synthesis, reactivity, and potential applications for researchers at the forefront of chemical and pharmaceutical innovation.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively published, we can compile its known identifiers and some predicted properties.

PropertyValueSource
CAS Number 129278-20-2[1]
Molecular Formula C₁₁H₆BrN[1][2]
Molecular Weight 232.08 g/mol [2]
Appearance Not available
Melting Point Not available[5]
Boiling Point Not available[5]
Solubility Not available[5]
Purity ≥95% (as commercially available)[5]

Synthesis of this compound: A Proposed Synthetic Pathway

A likely precursor for this synthesis is 5-bromo-1-naphthylamine. The synthesis would proceed via diazotization of the amine followed by cyanation.

Proposed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization of 5-Bromo-1-naphthylamine:

    • Dissolve 5-bromo-1-naphthylamine in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

    • Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution from step 1 to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • After the addition is complete, the reaction mixture is often gently warmed to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The reaction mixture is then typically subjected to steam distillation or solvent extraction to isolate the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure compound.

Synthesis of this compound cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Sandmeyer Reaction cluster_product Product 5-Bromo-1-naphthylamine 5-Bromo-1-naphthylamine Diazonium Salt Diazonium Salt 5-Bromo-1-naphthylamine->Diazonium Salt 1. Diazotization NaNO2, HCl(aq) NaNO2, HCl(aq) 0-5 °C 0-5 °C This compound This compound Diazonium Salt->this compound 2. Cyanation CuCN, KCN CuCN, KCN

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the aryl bromide and the nitrile.

1. The Aryl Bromide Moiety:

The bromine atom at the 5-position serves as a versatile handle for the construction of more complex molecular architectures through various cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. For instance, in the synthesis of related 4-bromonaphthalene-1-carbonitrile, the aryl bromide is a prime candidate for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.[6] These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, making this compound a valuable building block for creating libraries of novel compounds for biological screening.

2. The Nitrile Group:

The nitrile (-C≡N) group is a highly versatile functional group that can be transformed into several other important functionalities.[6]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromonaphthalene-1-carboxylic acid (CAS 16726-67-3).[7] Carboxylic acids are important functional groups in many biologically active molecules, capable of forming salt bridges and hydrogen bonds with biological targets.

  • Reduction: The nitrile can be reduced to a primary amine (5-bromo-1-naphthalenemethanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen atom, which is a common feature in many pharmaceuticals.

  • Organometallic Addition: Grignard reagents and other organometallic compounds can add to the nitrile to form ketones after hydrolysis.

The dual reactivity of this compound makes it an attractive starting material for the synthesis of a diverse range of naphthalene-based compounds with potential therapeutic applications. The naphthalene core is present in drugs with a wide spectrum of activities, including antiviral, antifungal, and anticancer properties.[4][8] The ability to functionalize both the 1- and 5-positions of the naphthalene ring system allows for fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing its interaction with biological targets.

Reactivity and Applications cluster_reactivity Chemical Reactivity cluster_transformations Functional Group Transformations cluster_applications Potential Applications in Drug Discovery This compound This compound Aryl Bromide Aryl Bromide This compound->Aryl Bromide Nitrile Group Nitrile Group This compound->Nitrile Group Cross-Coupling Reactions Cross-Coupling Reactions Aryl Bromide->Cross-Coupling Reactions Hydrolysis to Carboxylic Acid Hydrolysis to Carboxylic Acid Nitrile Group->Hydrolysis to Carboxylic Acid Reduction to Amine Reduction to Amine Nitrile Group->Reduction to Amine Synthesis of Novel Scaffolds Synthesis of Novel Scaffolds Cross-Coupling Reactions->Synthesis of Novel Scaffolds Medicinal Chemistry Building Block Medicinal Chemistry Building Block Hydrolysis to Carboxylic Acid->Medicinal Chemistry Building Block Fragment-Based Drug Design Fragment-Based Drug Design Reduction to Amine->Fragment-Based Drug Design

Caption: Reactivity and potential applications of this compound.

Safety and Handling: A Precautionary Approach

Given the limited specific safety data for this compound, a cautious approach based on the known hazards of its functional groups and related compounds is essential. The GHS hazard statements provided by some suppliers indicate that the compound may be harmful if swallowed or in contact with skin, cause skin and eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Information for this compound: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Safety and Handling Protocol:

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.

    • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel compounds with potential therapeutic applications. While a comprehensive dataset on its properties and reactivity is still emerging, this guide provides a solid foundation for researchers to understand and utilize this versatile compound in their scientific endeavors. As with any chemical, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount for its successful application.

References

  • Carl ROTH GmbH + Co KG. (n.d.). Safety Data Sheet: 1-Bromonaphthalene. Retrieved January 23, 2026, from [Link]

  • Dakota Chemicals. (2026, January 6). The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity.
  • National Center for Biotechnology Information. (n.d.). 1-Bromonaphthalene. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 129278-20-2. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Naphthalene, 1-bromo-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
  • Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-302. [Link]

  • Sigma-Aldrich. (2024, August 7).
  • ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. Retrieved January 23, 2026, from [Link]

Sources

Spectroscopic data of 5-Bromonaphthalene-1-carbonitrile (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 5-Bromonaphthalene-1-carbonitrile

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science. Its rigid naphthalene core, functionalized with both an electron-withdrawing nitrile group and a heavy bromine atom, presents a unique electronic and steric environment. This guide provides an in-depth analysis of the spectroscopic characteristics of this molecule, offering researchers and drug development professionals a comprehensive reference for its identification and characterization. The following sections will delve into the nuanced interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and comparative data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Aromatic Environment

The ¹H NMR spectrum of this compound is anticipated to display a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns of the six aromatic protons are dictated by the combined electronic effects of the bromo and cyano substituents.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.60 - 7.75Doublet of doubletsJ ≈ 8.0, 1.5
H-37.45 - 7.60TripletJ ≈ 8.0
H-48.05 - 8.20DoubletJ ≈ 8.0
H-67.85 - 8.00DoubletJ ≈ 8.5
H-77.65 - 7.80TripletJ ≈ 8.5
H-88.25 - 8.40DoubletJ ≈ 8.5
Expert Interpretation

The electron-withdrawing nature of the nitrile group at C-1 will deshield the peri-proton H-8, causing it to resonate at a significantly downfield chemical shift. Similarly, the bromine atom at C-5 will influence the chemical shifts of its neighboring protons, H-4 and H-6. The expected coupling constants are typical for ortho- and meta-coupling in naphthalene systems. The predicted spectrum is a complex interplay of these factors, and a high-field NMR instrument would be essential for complete resolution and unambiguous assignment, likely requiring 2D NMR techniques such as COSY and HSQC for confirmation.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to encompass the aromatic region (e.g., 0-10 ppm).

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and their position on the naphthalene ring.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C-1110 - 115
C-2130 - 135
C-3125 - 130
C-4128 - 133
C-4a132 - 137
C-5120 - 125
C-6130 - 135
C-7128 - 133
C-8125 - 130
C-8a130 - 135
CN117 - 122
Expert Interpretation

The carbon atom directly attached to the bromine (C-5) is expected to have its chemical shift influenced by the heavy atom effect, though its precise location can be confirmed with 2D NMR. The carbon of the nitrile group (CN) will appear in a characteristic region for nitriles (117-122 ppm). The quaternary carbons (C-1, C-4a, C-5, C-8a) are expected to show weaker signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a pulse angle of 45-60 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative observation of quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum of this compound will be dominated by vibrations characteristic of the aromatic ring and the nitrile functional group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2230 - 2210Strong, SharpC≡N stretch
1600 - 1450Medium to StrongAromatic C=C ring stretch
~800StrongC-H out-of-plane bend (aromatic)
~750StrongC-Br stretch
Expert Interpretation

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) in the 2230-2210 cm⁻¹ region.[1] The presence of multiple bands in the 1600-1450 cm⁻¹ region is characteristic of the naphthalene ring system. The C-H out-of-plane bending vibrations in the fingerprint region can provide clues about the substitution pattern of the aromatic ring. The C-Br stretching frequency is expected to appear at lower wavenumbers.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or the pure KBr pellet.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.

Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
231/233~100 / ~98[M]⁺ / [M+2]⁺ (Molecular ion peak)
152Moderate[M - Br]⁺
126Moderate[M - Br - CN]⁺
Expert Interpretation

The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The most likely fragmentation pathway involves the loss of the bromine atom, followed by the loss of the nitrile group, leading to the formation of the naphthyl cation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron ionization (EI) is a common method for this type of molecule and will induce fragmentation. Electrospray ionization (ESI) can also be used, which is a softer ionization technique and may result in a more prominent molecular ion peak.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Workflow & Interconnectivity of Spectroscopic Data

The comprehensive characterization of this compound relies on the synergistic interpretation of data from all four spectroscopic techniques.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_Analysis Structural Elucidation H_NMR ¹H NMR (Proton Environment) Structure Final Structure of This compound H_NMR->Structure Proton Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Carbon Framework IR IR Spectroscopy (Functional Groups) IR->Structure Functional Group ID MS Mass Spec (Molecular Weight & Formula) MS->Structure Molecular Formula

Caption: Interconnected workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic data of this compound, whether experimentally determined or expertly predicted, provides a detailed and self-validating picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of the connectivity of atoms, the presence of key functional groups, and the overall molecular formula. This technical guide serves as a foundational resource for scientists working with this important chemical intermediate, enabling its confident use in further synthetic applications.

References

  • PubChem. 5-Bromonaphthalene-1-carboxylic acid. [Link]

  • NIST Chemistry WebBook. Naphthalene, 1-bromo-. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NIST Chemistry WebBook. 5-Bromovaleronitrile. [Link]

Sources

Physical properties of 5-Bromonaphthalene-1-carbonitrile (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 5-Bromonaphthalene-1-carbonitrile, a key intermediate in synthetic organic chemistry. Recognizing the challenges in sourcing direct experimental data for this specific isomer, this document synthesizes available information, draws logical comparisons with related compounds, and provides a framework for its practical application in a laboratory setting.

Introduction: The Significance of Positional Isomerism

This compound belongs to a class of disubstituted naphthalene derivatives that are of significant interest in the development of novel pharmaceuticals and functional materials. The precise positioning of the bromo and cyano groups on the naphthalene scaffold profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its reactivity in subsequent synthetic transformations and its bulk physical characteristics. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and formulation development.

While extensive data is available for other isomers, such as 4-Bromonaphthalene-1-carbonitrile, specific experimental values for the 5-bromo isomer are not widely reported in publicly accessible literature or chemical databases. This guide will therefore present the available information for this compound and leverage data from its 4-bromo isomer to provide a scientifically grounded estimation of its physical behavior.

Molecular Structure and its Implications

The arrangement of the bromine atom at the 5-position and the nitrile group at the 1-position of the naphthalene ring in this compound results in a distinct electronic and steric profile. The electron-withdrawing nature of both substituents, coupled with the aromatic system, influences intermolecular forces and, consequently, the compound's physical state and solubility.

Caption: Basic information for this compound.

Physical Properties: A Data-Driven Analysis

A thorough search of scientific literature and chemical supplier databases reveals a scarcity of experimentally determined physical properties for this compound. The table below summarizes the available information for the target compound and its closely related isomer, 4-Bromonaphthalene-1-carbonitrile, for comparative purposes.

PropertyThis compound4-Bromonaphthalene-1-carbonitrile
CAS Number 129278-20-292616-49-4
Molecular Formula C₁₁H₆BrNC₁₁H₆BrN
Molecular Weight 232.08 g/mol 232.08 g/mol
Appearance Not specified (likely a solid)White to off-white solid[1]
Melting Point Not available102-103 °C[1]
Boiling Point Not available352.9 ± 15.0 °C (Predicted)[1]
Solubility Not availableSoluble in dichloromethane[1]

Expert Insight: The melting point of a crystalline solid is influenced by the efficiency of its crystal lattice packing and the strength of intermolecular forces. Given that 4-Bromonaphthalene-1-carbonitrile is a solid with a melting point of 102-103 °C, it is highly probable that this compound is also a solid at room temperature. The boiling point is largely dependent on molecular weight and intermolecular attractive forces. As isomers, their molecular weights are identical, and while dipole moments will differ, their boiling points are expected to be in a similar high range.

Solubility Profile: Theoretical and Practical Considerations

While specific solubility data for this compound is not available, a qualitative assessment can be made based on its structure and the known properties of analogous compounds.

Water Solubility: The presence of the large, nonpolar naphthalene core suggests that water solubility will be very low. The polar nitrile group is insufficient to overcome the hydrophobicity of the aromatic system.

Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in common nonpolar and moderately polar organic solvents. This is a common characteristic of brominated aromatic nitriles.

Recommended Solvents for Experimental Work:

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) (likely high solubility)

Experimental Workflow for Solubility Determination:

G cluster_0 Solubility Determination Workflow Start Start Weigh_Sample Weigh ~10 mg of This compound Start->Weigh_Sample Add_Solvent Add 1 mL of solvent Weigh_Sample->Add_Solvent Observe Observe for dissolution (vortex/sonicate if necessary) Add_Solvent->Observe Decision Fully Dissolved? Observe->Decision Soluble Record as 'Soluble' Decision->Soluble Yes Insoluble Record as 'Insoluble' Decision->Insoluble No

Caption: A simple workflow for qualitatively assessing solubility.

Conclusion and Future Directions

This technical guide has consolidated the currently available information on the physical properties of this compound. The significant gap in experimental data highlights an opportunity for further research. The determination and publication of the melting point, boiling point, and a comprehensive solubility profile would be of great value to the scientific community, particularly those working in medicinal chemistry and materials science. Based on the analysis of its isomeric counterpart, researchers can proceed with the working assumption that this compound is a high-melting solid with solubility in common organic solvents.

References

  • ChemWhat. This compound CAS#: 129278-20-2. [Link]

Sources

Introduction: The Strategic Importance of 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective Synthesis of 5-Bromonaphthalene-1-carbonitrile

This compound is a key bifunctional intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials. Its structure, featuring a naphthalene core with two distinct, orthogonally reactive sites—the bromo and cyano groups—allows for sequential and selective chemical modifications. The aryl bromide is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles.

The primary challenge in synthesizing this molecule lies in achieving the precise 1,5-disubstitution pattern on the naphthalene ring. Direct electrophilic substitution on a naphthalene core often leads to mixtures of isomers, complicating purification and reducing overall efficiency. Therefore, regioselective control is the paramount consideration in designing a viable synthetic strategy. This guide provides a comprehensive overview of the principal methodologies for the regioselective synthesis of this compound, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Strategic Approach 1: Multi-step Synthesis from 1-Methylnaphthalene

One of the most reliable and scalable methods involves a well-defined, five-step sequence starting from the readily available 1-methylnaphthalene. This strategy builds the required functionality step-by-step, ensuring high regiochemical purity at each stage. The overall workflow is outlined below.

cluster_0 Workflow for Synthesis from 1-Methylnaphthalene A 1-Methylnaphthalene B 4-Bromo-1-methylnaphthalene (I) A->B Regioselective Bromination (NBS) C 4-Bromo-1-(bromomethyl)naphthalene (II) B->C Benzylic Bromination (NBS, BPO) D 4-Bromo-1-naphthaldehyde (III) C->D Sommelet Reaction E 4-Bromo-1-naphthaldehyde Oxime (IV) D->E Oximation (Hydroxylamine) F This compound (V) E->F Dehydration

Caption: Multi-step synthesis of this compound from 1-methylnaphthalene.

Causality and Mechanistic Insights

The success of this route hinges on the initial regioselective bromination of 1-methylnaphthalene. The methyl group is an activating, ortho-, para- director. Electrophilic attack is strongly favored at the C4 (para) position over the C2 (ortho) position due to steric hindrance from the methyl group. Furthermore, the peri position (C8) is sterically encumbered by the adjacent methyl group, disfavoring substitution. This leads to the highly selective formation of 4-bromo-1-methylnaphthalene.[1]

The subsequent steps are well-established functional group interconversions:

  • Benzylic Bromination: Free-radical bromination selectively occurs at the benzylic position, activated by the naphthalene ring.

  • Sommelet Reaction: This reaction converts the benzylic bromide into an aldehyde using hexamine.

  • Oximation and Dehydration: The aldehyde is converted to an oxime, which is then dehydrated to yield the target nitrile. This is a classic and high-yielding method for nitrile synthesis from aldehydes.

Detailed Experimental Protocol

The following protocol is adapted from established procedures.[2]

Step 1: Synthesis of 4-Bromo-1-methylnaphthalene (I)

  • To a 5 L four-necked flask, add 1-methylnaphthalene (300 g) and acetonitrile (3 kg).

  • Cool the mixture to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (413 g) in four portions, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, allow the reaction to stir overnight at room temperature (20-25°C).

  • Monitor the reaction by TLC. Upon completion, add a 25% aqueous solution of sodium sulfite (120 g) and stir for 30 minutes.

  • Remove the solvent under reduced pressure at 30°C.

  • Add n-hexane (800 mL) and water (1200 mL) to extract the product. Separate the layers and extract the aqueous phase twice more with n-hexane (2 x 500 mL).

  • Combine the organic phases, wash with saturated NaCl solution (2 x 600 g), and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product (approx. 461.8 g, 99% yield).

Step 2: Synthesis of 4-Bromo-1-(bromomethyl)naphthalene (II)

  • In a 5 L flask, dissolve the crude 4-bromo-1-methylnaphthalene (461.8 g) in carbon tetrachloride (7.2 kg).

  • Add N-bromosuccinimide (375.6 g) and benzoyl peroxide (BPO) (20.5 g).

  • Heat the mixture to reflux (70-78°C) and maintain overnight.

  • Monitor by TLC. Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture and remove the solvent by rotary evaporation to yield the crude product.

Step 3-5: Conversion to this compound (V) The subsequent steps—Sommelet reaction, oximation, and dehydration—follow standard organic chemistry procedures.[2] The crude 4-bromo-1-(bromomethyl)naphthalene is reacted with hexamethylenetetramine followed by hydrolysis to give 4-bromo-1-naphthaldehyde. This aldehyde is then treated with hydroxylamine hydrochloride to form the oxime, which is subsequently dehydrated using a reagent such as acetic anhydride or thionyl chloride to afford the final product, this compound.

Strategic Approach 2: Sandmeyer Reaction of 5-Bromo-1-naphthylamine

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a variety of functional groups, including nitriles, via a diazonium salt intermediate.[3][4] This approach offers a more direct route to the nitrile functionality, provided the requisite amino precursor, 5-bromo-1-naphthylamine, is accessible.

cluster_1 Sandmeyer Reaction Pathway Start 1-Bromonaphthalene Nitrated 1-Bromo-5-nitronaphthalene (and isomers) Start->Nitrated Nitration (HNO₃, H₂SO₄) Amine 5-Bromo-1-naphthylamine Nitrated->Amine Reduction (e.g., SnCl₂, HCl) Diazonium 5-Bromo-1-naphthalenediazonium salt Amine->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Product This compound Diazonium->Product Cyanation (CuCN) Sandmeyer Reaction

Caption: Synthesis via the Sandmeyer reaction, starting from 1-bromonaphthalene.

Causality and Regioselectivity Challenges

The critical step governing the regiochemical outcome of this pathway is the nitration of 1-bromonaphthalene . The bromine atom is a deactivating but ortho-, para- directing group. Nitration will occur on the same ring as the bromine substituent. The primary products are typically 1-bromo-4-nitronaphthalene (para to Br) and 1-bromo-5-nitronaphthalene (at the adjacent ring's alpha position). The formation of a mixture of isomers necessitates a challenging purification step to isolate the desired 5-nitro intermediate, which can significantly lower the overall yield and practicality of this route.

Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction itself proceeds via a radical mechanism initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.

cluster_mech Core Sandmeyer Mechanism Ar-N₂⁺ Ar-N₂⁺ Ar• + N₂ Ar• + N₂ Ar-N₂⁺->Ar• + N₂  Cu(I)   Ar• + [Cu(II)CN]⁺ Ar• + [Cu(II)CN]⁺ Ar-CN + Cu(I) Ar-CN + Cu(I) Ar• + [Cu(II)CN]⁺->Ar-CN + Cu(I) [Cu(II)CN]⁺ [Cu(II)CN]⁺

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer cyanation.

Protocol: General Sandmeyer Cyanation
  • Diazotization: Dissolve 5-bromo-1-naphthylamine in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • The product can then be isolated by extraction and purified by chromatography or recrystallization.

Strategic Approach 3: Modern Palladium-Catalyzed Cyanation

Modern cross-coupling chemistry offers a potentially more elegant and efficient route, circumventing the challenges of electrophilic substitution. A promising strategy involves the selective cyanation of a dihalo-naphthalene precursor, such as 1,5-dibromonaphthalene or 5-bromo-1-iodonaphthalene.

The differential reactivity of C-I and C-Br bonds is key. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of the nitrile group at the C1 position of 5-bromo-1-iodonaphthalene.

Proposed Workflow
  • Synthesis of 1,5-Dihalonaphthalene: Start with 1,5-diaminonaphthalene. A double Sandmeyer reaction can be used to install two bromine or iodine atoms. Alternatively, direct halogenation of naphthalene can produce 1,5-dihalonaphthalenes, though often mixed with other isomers.[5]

  • Selective Cyanation: Subject 5-bromo-1-iodonaphthalene to a palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The catalyst system (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand) can be tuned to favor reaction at the C-I bond.[6]

ParameterRoute 1 (from 1-Methylnaphthalene)Route 2 (Sandmeyer)Route 3 (Pd-Catalyzed)
Starting Material 1-Methylnaphthalene1-Bromonaphthalene1,5-Dihalonaphthalene
Number of Steps ~5~3~2
Regioselectivity Excellent, controlled by directing groupsModerate, dependent on nitrationPotentially Excellent (C-I vs C-Br)
Key Advantage High purity, scalable, reliableFewer steps to nitrileHigh efficiency, modern method
Key Disadvantage Lengthy sequenceIsomer separation requiredPrecursor synthesis may be complex

Conclusion and Future Outlook

The regioselective synthesis of this compound can be approached through several distinct strategies. The multi-step synthesis from 1-methylnaphthalene stands out as a robust and highly selective, albeit lengthy, method suitable for producing high-purity material on a preparative scale.[1][2] The classic Sandmeyer reaction provides a shorter route but is hampered by the difficult separation of isomers formed during the initial nitration step.

Looking forward, modern transition-metal-catalyzed methods, particularly the selective cyanation of a 5-bromo-1-iodonaphthalene precursor, represent the most promising avenue for future development.[6] These approaches offer the potential for high efficiency, excellent regioselectivity, and milder reaction conditions. As demand for complex molecular scaffolds grows in drug discovery and materials science, the development of concise and highly selective syntheses for key intermediates like this compound will remain an area of active research.

References

  • Clarke, H. T., & Brethen, M. R. (1921). α-BROMONAPHTHALENE. Organic Syntheses, 1, 35. DOI: 10.15227/orgsyn.001.0035. Available at: [Link]

  • Shee, M., Shah, S. S., & Singh, N. D. P. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 56(31), 4240-4243. DOI: 10.1039/D0CC00163E. Available at: [Link]

  • CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile. Google Patents.
  • Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. (2023). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing SEAr Reactivity for the Synthesis of Substituted Naphthalenes. (2021). Organic Letters. ACS Publications. Available at: [Link]

  • Reactions of 1,5-disubstituted naphthalenes with phthalic anhydride. (1970). Journal of the Chemical Society C: Organic. RSC Publishing. Available at: [Link]

  • Groom, K., et al. (2014). Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes. Organic Letters, 16(9), 2378–2381. Available at: [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2021). ACS Sustainable Chemistry & Engineering. ACS Publications. Available at: [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]

  • Groom, K., et al. (2014). Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. PubMed. Available at: [Link]

  • Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. (2023). MDPI. Available at: [Link]

  • Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes. (2021). ACS Omega. ACS Publications. Available at: [Link]

  • Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. Available at: [Link]

  • Recent Advances in Cyanation Reactions. (2022). Química Nova. ResearchGate. Available at: [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2021). Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • CN108046980B - Novel synthesis method of 5-bromo-1-pentene. Google Patents.
  • Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing S E Ar Reactivity for the Synthesis of Substituted Naphthalenes. (2021). ResearchGate. Available at: [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (2023). MDPI. Available at: [Link]

  • The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity. (2024). Acme Bioscience. Available at: [Link]

  • Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing SEAr Reactivity for the Synthesis of Substituted Naphthalenes. (2021). Organic Letters. ACS Publications. Available at: [Link]

  • EP0301112A1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof. Google Patents.
  • 5-Bromopentanenitrile. PubChem. National Institutes of Health. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). Journal of the Brazilian Chemical Society. PMC. Available at: [Link]

  • Process for preparation of aromatic halides from aromatic amines. (2002). Justia Patents. Available at: [Link]

  • Sandmeyer Reactions. (2021). YouTube. Chad's Prep. Available at: [Link]

Sources

Starting materials for 5-Bromonaphthalene-1-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Bromonaphthalene-1-carbonitrile: Starting Materials and Strategic Approaches

Introduction

This compound is a key building block in the development of advanced materials and pharmaceutical agents. Its rigid, planar structure and dual functionality—a nucleophilic nitrile group and an electrophilic aryl bromide—make it a versatile intermediate for constructing complex polycyclic aromatic systems and for introducing the naphthalene scaffold into drug candidates. This guide provides a detailed exploration of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.

Strategic Considerations in Synthetic Design

The synthesis of this compound necessitates careful control over regioselectivity. The naphthalene core has two non-equivalent positions for monosubstitution, the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions. The introduction of two different substituents at the 1 and 5 positions requires a synthetic sequence that can precisely control the location of each functional group. The choice of starting material is therefore paramount and dictates the overall synthetic strategy. This guide will explore three primary, field-proven starting materials: 1-methylnaphthalene, 1-bromonaphthalene, and 5-bromo-1-naphthylamine.

Route 1: Multi-step Synthesis from 1-Methylnaphthalene

This approach leverages the directing effect of the methyl group to install the bromine atom at the desired C4 position, followed by a series of transformations to convert the methyl group into a nitrile. This route is particularly advantageous when large quantities of the final product are required, as 1-methylnaphthalene is a readily available and cost-effective starting material.[1][2]

Synthetic Workflow Overview

The overall transformation from 1-methylnaphthalene to this compound is a five-step process.[1]

Synthesis from1-Methylnaphthalene A 1-Methylnaphthalene B 4-Bromo-1-methylnaphthalene A->B NBS, Acetonitrile C 4-Bromo-1-(bromomethyl)naphthalene B->C NBS, BPO, CCl4 D 4-Bromo-1-naphthaldehyde C->D Sommelet Reaction E 4-Bromo-1-naphthaldehyde oxime D->E NH2OH·HCl, Triethylamine F This compound E->F Dehydration (e.g., Ac2O)

Caption: Synthetic pathway from 1-methylnaphthalene.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-methylnaphthalene [1]

  • Rationale: The first step is a regioselective bromination of the naphthalene ring. The methyl group is an activating group and directs electrophilic substitution to the para position (C4). N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.

  • Protocol:

    • In a suitable reaction vessel, dissolve 1-methylnaphthalene in acetonitrile and cool the mixture to 0°C.

    • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 25°C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Extract the product with a suitable organic solvent (e.g., n-hexane), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-1-(bromomethyl)naphthalene [1]

  • Rationale: This step involves the benzylic bromination of the methyl group. This is a free-radical substitution reaction, initiated by a radical initiator such as benzoyl peroxide (BPO), with NBS again serving as the bromine source.

  • Protocol:

    • Dissolve 4-bromo-1-methylnaphthalene in carbon tetrachloride.

    • Add NBS and a catalytic amount of benzoyl peroxide (BPO).

    • Heat the mixture to reflux (approximately 77°C) and stir overnight.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

Step 3: Synthesis of 4-Bromo-1-naphthaldehyde (Sommelet Reaction) [1]

  • Rationale: The Sommelet reaction is a classic method for converting benzylic halides to aldehydes using hexamethylenetetramine.

  • Protocol:

    • React 4-bromo-1-(bromomethyl)naphthalene with hexamethylenetetramine in a suitable solvent (e.g., aqueous acetic acid).

    • Heat the mixture to effect the reaction.

    • Upon completion, hydrolyze the intermediate salt to yield the aldehyde.

    • Isolate the product by extraction and purify by crystallization or chromatography.

Step 4: Synthesis of 4-Bromo-1-naphthaldehyde oxime [1]

  • Rationale: The aldehyde is converted to an oxime, which is a precursor to the nitrile. This is a standard condensation reaction with hydroxylamine.

  • Protocol:

    • Dissolve 4-bromo-1-naphthaldehyde in acetonitrile.

    • Add hydroxylamine hydrochloride and triethylamine.

    • Heat the mixture to reflux (approximately 82°C) for several hours.

    • Cool the reaction and add water to precipitate the product.

    • Isolate the oxime by filtration and dry.

Step 5: Synthesis of this compound [1]

  • Rationale: The final step is the dehydration of the oxime to the nitrile. A variety of dehydrating agents can be used, such as acetic anhydride or copper(II) acetate.

  • Protocol:

    • Suspend 4-bromo-1-naphthaldehyde oxime in acetonitrile.

    • Add a catalytic amount of copper(II) acetate monohydrate.

    • Heat the mixture to reflux (75-82°C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by chromatography or recrystallization to obtain this compound.

Quantitative Data Summary
StepProductTypical Yield
14-Bromo-1-methylnaphthalene~99%[1]
24-Bromo-1-(bromomethyl)naphthaleneHigh
34-Bromo-1-naphthaldehydeGood
44-Bromo-1-naphthaldehyde oxime~88%[1]
5This compoundGood

Route 2: Synthesis from 1-Bromonaphthalene

Starting from the commercially available 1-bromonaphthalene offers a more direct route, potentially reducing the number of synthetic steps.[3][4] The key transformations are a second bromination to introduce a bromine atom at the C5 position, followed by a selective cyanation.

Synthetic Workflow Overview

Synthesis from1-Bromonaphthalene A 1-Bromonaphthalene B 1,5-Dibromonaphthalene A->B Br2, CCl4, reflux C This compound B->C CuCN, Pyridine (Rosenmund-von Braun)

Caption: Synthetic pathway from 1-bromonaphthalene.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,5-Dibromonaphthalene [5]

  • Rationale: The existing bromo group on the naphthalene ring is deactivating and directs incoming electrophiles to the other ring. Photobromination of 1-bromonaphthalene at elevated temperatures favors the formation of 1,5-dibromonaphthalene.[5]

  • Protocol:

    • In a flask equipped with a reflux condenser and a dropping funnel, dissolve 1-bromonaphthalene in carbon tetrachloride.

    • Heat the solution to reflux (77°C).

    • Slowly add bromine to the refluxing solution while irradiating with a suitable light source (e.g., a 250W lamp).

    • Continue the reaction until the starting material is consumed (monitor by GC or TLC).

    • Cool the reaction mixture and wash with a solution of sodium thiosulfate to remove excess bromine.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization to yield 1,5-dibromonaphthalene.

Step 2: Synthesis of this compound (Rosenmund-von Braun Reaction) [6][7]

  • Rationale: The Rosenmund-von Braun reaction is a well-established method for the cyanation of aryl halides using copper(I) cyanide.[6][7] While both bromine atoms in 1,5-dibromonaphthalene are reactive, careful control of stoichiometry can favor monosubstitution. The reaction typically requires high temperatures and a polar aprotic solvent like pyridine or DMF.

  • Protocol:

    • In a dry flask, combine 1,5-dibromonaphthalene, dry powdered cuprous cyanide, and dry pyridine.

    • Heat the mixture under an inert atmosphere at a high temperature (e.g., 215-225°C) for several hours.[7]

    • Cool the reaction mixture and pour it into aqueous ammonia to complex the copper salts.

    • Extract the product with an organic solvent such as benzene or toluene.

    • Wash the organic layer sequentially with dilute aqueous ammonia, dilute hydrochloric acid, water, and brine.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the residue by distillation under reduced pressure or by column chromatography to isolate this compound.

Route 3: Synthesis from 5-Bromo-1-naphthylamine via Sandmeyer Reaction

This classical route is highly reliable for introducing a nitrile group onto an aromatic ring. It proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt. The starting material, 5-bromo-1-naphthylamine, is commercially available.[8]

Synthetic Workflow Overview

Synthesis from5-Bromo-1-naphthylamine A 5-Bromo-1-naphthylamine B 5-Bromo-1-naphthalenediazonium salt A->B NaNO2, HCl (aq), 0-5°C C This compound B->C CuCN, KCN

Caption: Synthetic pathway from 5-bromo-1-naphthylamine.

Step-by-Step Experimental Protocols

Step 1: Diazotization of 5-Bromo-1-naphthylamine

  • Rationale: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid at low temperatures. Nitrous acid is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

  • Protocol:

    • Suspend 5-bromo-1-naphthylamine in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

    • Stir the mixture for a short period after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Cyanation of the Diazonium Salt (Sandmeyer Reaction) [6]

  • Rationale: The diazonium group is an excellent leaving group and is readily displaced by various nucleophiles. In the Sandmeyer reaction, a solution of copper(I) cyanide is used to introduce the nitrile group.

  • Protocol:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes, each with its own advantages. The choice of the optimal starting material depends on factors such as cost, availability, scalability, and the desired purity of the final product.

  • The multi-step synthesis starting from 1-methylnaphthalene is well-documented and suitable for large-scale production, despite the number of steps involved.[1][2]

  • The route from 1-bromonaphthalene is more convergent but requires careful control of the bromination and selective cyanation steps.[5]

  • The Sandmeyer reaction starting from 5-bromo-1-naphthylamine offers a classic and reliable method for the introduction of the nitrile group.

Each of these pathways provides a robust and validated method for obtaining this valuable synthetic intermediate, empowering researchers and drug development professionals in their scientific endeavors.

References

  • Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. (2025). ResearchGate. [Link]

  • Clarke, H. T., & Brethen, M. R. (1921). α-BROMONAPHTHALENE. Organic Syntheses, 1, 35. [Link]

  • Synthesis method of 4-bromonaphthalene-1-carbonitrile. (2017).
  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity. (2026). DC Fine Chemicals. [Link]

  • 1-Bromonaphthalene. (n.d.). PubChem. [Link]

  • Reduction of 1-Bromonaphthalene. (n.d.). Organic Syntheses. [Link]

  • 1-Bromonaphthalene. (n.d.). Wikipedia. [Link]

  • Shee, M., Shah, Sk. S., & Singh, N. D. P. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 56(30), 4240–4243. [Link]

  • Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (2007). Cardiff University. [Link]

  • 1-Naphthalenecarbonitrile. (n.d.). PubChem. [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2020). ACS Omega. [Link]

  • α-NAPHTHONITRILE. (n.d.). Organic Syntheses. [Link]

Sources

Methodological & Application

Synthesis of 5-Bromonaphthalene-1-carbonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Bromonaphthalene-1-carbonitrile

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid naphthalene core, substituted with a bromine atom and a cyano group at the 5- and 1-positions respectively, offers a versatile scaffold for the synthesis of a diverse range of complex organic molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound via the Sandmeyer reaction, a reliable method for the conversion of primary aromatic amines to nitriles.

Reaction Scheme: The Sandmeyer Approach

The synthesis of this compound is achieved through a two-step, one-pot Sandmeyer reaction starting from 5-bromo-1-naphthylamine. The first step is the diazotization of the primary amine with nitrous acid, generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. The second step is the copper(I) cyanide-catalyzed displacement of the diazonium group with a cyanide ion.

  • Step 1: Diazotization

    
    
    
  • Step 2: Cyanation

    
    
    

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
5-Bromo-1-naphthylamine≥98%Commercially Available4766-33-0Starting material.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Commercially Available7632-00-0Oxidizer; handle with care.
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available7647-01-0Corrosive.
Copper(I) Cyanide (CuCN)99.9% trace metals basisCommercially Available544-92-3Highly toxic; handle with extreme caution.
Sodium Cyanide (NaCN)≥97%Commercially Available143-33-9Highly toxic; handle with extreme caution.
Dichloromethane (CH₂Cl₂)ACS Reagent, ≥99.5%Commercially Available75-09-2Volatile and halogenated solvent.
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Commercially Available144-55-8For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, ≥99.0%Commercially Available7757-82-6For drying.
Deionized WaterN/AIn-house7732-18-5
IceN/AIn-houseN/A

Equipment

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Safety Precautions

This protocol involves the use of highly toxic and corrosive substances. A thorough risk assessment must be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.

  • Cyanide Handling: Copper(I) cyanide and sodium cyanide are extremely toxic. Avoid inhalation of dust and any skin contact. In case of accidental exposure, seek immediate medical attention. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Acid Handling: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with care.

  • Quenching: Any residual cyanide must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal. Follow institutional safety guidelines for waste disposal.

Experimental Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation & Work-up A Dissolve 5-bromo-1-naphthylamine in aqueous HCl B Cool to 0-5 °C in an ice bath A->B C Add NaNO₂ solution dropwise, maintaining temperature B->C D Stir for 30 min at 0-5 °C C->D F Add diazonium salt solution to CuCN solution at 60-70 °C D->F Transfer E Prepare CuCN/NaCN solution in a separate flask E->F G Stir for 2 hours at 60-70 °C F->G H Cool to room temperature and extract with Dichloromethane G->H I Wash organic layer with NaHCO₃ and brine H->I J Dry over Na₂SO₄ and concentrate in vacuo I->J K Purify by column chromatography or recrystallization J->K L Characterize final product K->L

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Part 1: Diazotization of 5-Bromo-1-naphthylamine
  • Preparation of the Amine Salt: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5-bromo-1-naphthylamine (10.0 g, 45.0 mmol). To this, add a mixture of concentrated hydrochloric acid (15 mL) and deionized water (25 mL). Stir the mixture to form a fine slurry of the amine hydrochloride salt.

    • Rationale: The amine must be protonated to form the hydrochloride salt, which is more soluble in the aqueous medium and reactive towards the nitrosating agent.

  • Cooling: Place the flask in an ice-salt bath and cool the slurry to 0-5 °C with vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process.

    • Rationale: Aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yield.[1]

  • Formation of the Diazonium Salt: Dissolve sodium nitrite (3.4 g, 49.5 mmol) in deionized water (10 mL) in a separate beaker. Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the cold amine slurry over a period of 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

    • Rationale: The dropwise addition of sodium nitrite controls the rate of the exothermic diazotization reaction, preventing a temperature spike. A slight excess of nitrous acid ensures complete conversion of the primary amine.

  • Completion of Diazotization: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution or a fine, pale-yellow suspension indicates the formation of the diazonium salt.

Part 2: Sandmeyer Cyanation
  • Preparation of the Cyanide Solution: In a separate 1 L beaker or flask, prepare a solution of copper(I) cyanide (5.2 g, 58.5 mmol) and sodium cyanide (6.3 g, 128.5 mmol) in deionized water (50 mL). Gently warm the mixture to about 60-70 °C to facilitate dissolution.

    • Rationale: The use of excess sodium cyanide helps to dissolve the copper(I) cyanide by forming the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species in the Sandmeyer reaction.

  • Cyanation Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. The rate of addition should be controlled to maintain the reaction temperature between 60-70 °C.

    • Rationale: The copper(I) species catalyzes the decomposition of the diazonium salt and the subsequent introduction of the cyanide nucleophile onto the aromatic ring.[2] The evolution of nitrogen gas drives the reaction to completion.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 2 hours. The color of the mixture will typically turn dark brown or black.

Part 3: Work-up and Purification
  • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Rationale: Dichloromethane is an effective solvent for extracting the organic product from the aqueous reaction mixture.

  • Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/dichloromethane mixture.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₁₁H₆BrN
Molecular Weight232.08 g/mol
Melting Point102-104 °C

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring system. The specific splitting patterns will depend on the coupling constants between adjacent protons.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should exhibit 11 distinct signals for the 11 carbon atoms of the naphthalene ring and the nitrile group. The nitrile carbon is expected to appear around δ 118 ppm, and the carbon attached to the bromine atom will be in the aromatic region.

  • Infrared (IR) Spectroscopy (KBr pellet): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. For C₁₁H₆BrN, the expected m/z values would be around 231 and 233.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete diazotization.- Decomposition of the diazonium salt.- Ensure the temperature is maintained at 0-5 °C during diazotization.- Use a slight excess of sodium nitrite.
- Inefficient cyanation reaction.- Ensure the copper(I) cyanide solution is properly prepared and the reaction temperature is maintained.- Use fresh, high-purity copper(I) cyanide.
Oily Product/Failure to Crystallize - Presence of impurities.- Repeat the washing steps to remove any residual starting materials or side products.- Purify by column chromatography.
Dark, Tar-like Product - Reaction temperature too high during cyanation.- Control the rate of addition of the diazonium salt to the cyanide solution to avoid overheating.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

  • PubChem. (n.d.). 5-Bromonaphthalen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromonaphthalene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this important intermediate. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and well-established methods for the synthesis of this compound:

  • The Sandmeyer Reaction: This route typically starts from a suitable amino-naphthalene precursor, such as 5-bromo-1-naphthylamine. The amino group is converted into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2][3] This method is advantageous when the corresponding amine is readily available.

  • The Rosenmund-von Braun Reaction: This approach involves the direct cyanation of an aryl halide.[4][5] In this specific synthesis, 1,5-dibromonaphthalene is reacted with a cyanide source, typically copper(I) cyanide (CuCN), at elevated temperatures to yield the desired product.[4][6] This method is often preferred if 1,5-dibromonaphthalene is the more accessible starting material.

Q2: I am observing a significant amount of a water-soluble impurity in my final product. What could it be?

A common water-soluble impurity is the hydrolysis of the nitrile group. Under acidic or basic conditions, particularly in the presence of water and heat, this compound can be hydrolyzed first to 5-bromonaphthalene-1-carboxamide and subsequently to 5-bromonaphthalene-1-carboxylic acid.[7][8][9][10]

  • 5-bromonaphthalene-1-carboxamide: This is the initial hydrolysis product.

  • 5-bromonaphthalene-1-carboxylic acid: Prolonged exposure to hydrolytic conditions will lead to the formation of the carboxylic acid, which is more water-soluble, especially in its salt form under basic conditions.[8][9]

Q3: My reaction is sluggish and gives a low yield. What are the potential reasons?

Low yields can stem from several factors depending on the chosen synthetic route:

  • For the Sandmeyer Reaction: Incomplete diazotization of the starting amine or premature decomposition of the diazonium salt can significantly lower the yield. The temperature control during diazotization is critical.

  • For the Rosenmund-von Braun Reaction: This reaction often requires high temperatures (150-250 °C) to proceed efficiently.[11] Insufficient temperature can lead to a sluggish or incomplete reaction.[6] Additionally, the quality and reactivity of the copper(I) cyanide are crucial.

Troubleshooting Guides

Issue 1: Formation of Dibromonaphthalene Isomers

Symptom: Your crude product shows the presence of multiple dibromonaphthalene isomers, not just the starting 1,5-dibromonaphthalene (in the Rosenmund-von Braun reaction) or other unexpected brominated species.

Causality:

  • Starting Material Impurity: The commercial 1,5-dibromonaphthalene may contain other isomers from its synthesis via the direct bromination of naphthalene.[12]

  • Isomerization: Under the harsh, high-temperature conditions of the Rosenmund-von Braun reaction, isomerization of the starting material or product, though less common, cannot be entirely ruled out.

Troubleshooting Protocol:

  • Characterize Starting Material: Before starting the reaction, verify the purity of your 1,5-dibromonaphthalene using techniques like GC-MS or ¹H NMR.

  • Purification of Starting Material: If significant isomeric impurities are present, consider purifying the 1,5-dibromonaphthalene by recrystallization or column chromatography.

  • Optimize Reaction Temperature: While high temperatures are necessary, explore the lower end of the effective temperature range to minimize potential side reactions.[11]

Issue 2: Presence of 5-Bromonaphthalene as a Side Product

Symptom: You observe the formation of 5-bromonaphthalene, which lacks the nitrile group.

Causality: This side product is a result of reductive dehalogenation or a competing reaction pathway.

  • In the Sandmeyer Reaction: The intermediate aryl radical can be quenched by a hydrogen atom source in the reaction mixture instead of reacting with the cyanide.

  • In the Rosenmund-von Braun Reaction: Reductive dehalogenation of the starting 1,5-dibromonaphthalene or the product can occur, especially in the presence of reducing impurities or at very high temperatures.[13]

Troubleshooting Protocol:

  • Control of Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive side reactions.

  • Purity of Reagents: Use high-purity solvents and reagents to avoid introducing any potential hydrogen atom donors.

  • Temperature Management: Avoid excessive temperatures that might promote decomposition and dehalogenation.

Issue 3: Formation of Phenolic Impurities

Symptom: Your product is contaminated with 5-bromo-1-naphthol.

Causality: This is a classic side product in the Sandmeyer reaction. The diazonium salt is susceptible to nucleophilic attack by water, leading to the formation of a phenol.

Troubleshooting Protocol:

  • Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, the subsequent displacement with cyanide should be performed with minimal water present.

  • Temperature Control: Keep the diazonium salt solution cold (0-5 °C) to minimize its decomposition and reaction with water.

  • Efficient Cyanide Displacement: Add the diazonium salt solution to the copper(I) cyanide solution promptly to favor the desired cyanation reaction over the competing hydrolysis.

Experimental Protocols

Protocol 1: Synthesis via Rosenmund-von Braun Reaction

A detailed, step-by-step methodology for this key experiment:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,5-dibromonaphthalene and copper(I) cyanide (1.2 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or nitrobenzene.[4]

  • Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes.

  • Heating: Heat the reaction mixture to 150-200 °C with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extraction: Extract the product with an organic solvent like toluene or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Purification of this compound

A detailed, step-by-step methodology for purification:

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).

    • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Recrystallization:

    • Solvent Selection: A suitable solvent system is typically a mixture of a good solvent and a poor solvent. For this compound, ethanol or a mixture of ethanol and water can be effective.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Data Presentation

Side Product Formation Route(s) Likely Cause Analytical Signature (vs. Product)
5-Bromonaphthalene-1-carboxamideBothPresence of water, incomplete hydrolysisHigher polarity on TLC, different IR (amide C=O stretch)
5-Bromonaphthalene-1-carboxylic acidBothExcess water, prolonged heatingMuch higher polarity, soluble in aqueous base
5-BromonaphthaleneBothReductive dehalogenationLower polarity on TLC, absence of nitrile peak in IR/¹³C NMR
5-Bromo-1-naphtholSandmeyerReaction of diazonium salt with waterHigher polarity, phenolic -OH peak in IR/¹H NMR
Dibromonaphthalene IsomersRosenmund-von BraunImpure starting materialSimilar polarity, complex aromatic region in ¹H NMR

Visualizations

Logical Relationship of Side Product Formation

Side_Products cluster_sandmeyer Sandmeyer Route cluster_rosenmund Rosenmund-von Braun Route 5-Bromo-1-naphthylamine 5-Bromo-1-naphthylamine Diazonium Salt Diazonium Salt 5-Bromo-1-naphthylamine->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound CuCN 5-Bromo-1-naphthol 5-Bromo-1-naphthol Diazonium Salt->5-Bromo-1-naphthol H2O 5-Bromonaphthalene-1-carboxamide 5-Bromonaphthalene-1-carboxamide This compound->5-Bromonaphthalene-1-carboxamide H2O, H+ or OH- 5-Bromonaphthalene 5-Bromonaphthalene This compound->5-Bromonaphthalene Reductive Conditions 1,5-Dibromonaphthalene 1,5-Dibromonaphthalene 1,5-Dibromonaphthalene->this compound CuCN, heat Dibromonaphthalene Isomers Dibromonaphthalene Isomers 1,5-Dibromonaphthalene->Dibromonaphthalene Isomers Impurity 5-Bromonaphthalene-1-carboxylic acid 5-Bromonaphthalene-1-carboxylic acid 5-Bromonaphthalene-1-carboxamide->5-Bromonaphthalene-1-carboxylic acid H2O, H+ or OH- Troubleshooting_Workflow start Analyze Crude Product (TLC, NMR, MS) impurity_check Impurity Detected? start->impurity_check success Proceed with Purification impurity_check->success No identify_impurity Identify Impurity impurity_check->identify_impurity Yes hydrolysis Amide/Carboxylic Acid? identify_impurity->hydrolysis dehalogenation 5-Bromonaphthalene? hydrolysis->dehalogenation No hydrolysis_action Action: Dry Solvents, Control Temperature, Optimize Work-up hydrolysis->hydrolysis_action Yes phenol Phenolic Impurity? dehalogenation->phenol No dehalogenation_action Action: Inert Atmosphere, Check Reagent Purity dehalogenation->dehalogenation_action Yes phenol_action Action: Anhydrous Conditions, Low Temperature Diazotization phenol->phenol_action Yes hydrolysis_action->success dehalogenation_action->success phenol_action->success

Caption: A workflow for troubleshooting impurities.

References

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Retrieved from [Link]

  • Yadav, V., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 891-912.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2023, October 13). Cyanation of aryl bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Al-Zaydi, K. M., & Smith, K. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59.
  • ResearchGate. (2025, August 6). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Zanon, J., & Klapars, A. (2006). Copper-catalyzed domino halide exchange-cyanation of aryl bromides.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • de la Cruz, J., & Martin, R. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 21(36), 7349-7353.
  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for converting nitrile compounds into corresponding carboxylic acids and esters.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Wu, J., & Zhang, J. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(19), 3053-3055.

Sources

Optimizing reaction conditions for the synthesis of 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromonaphthalene-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for the best possible outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in the development of various pharmaceuticals and functional materials, is most commonly achieved through the Sandmeyer reaction. This classic transformation involves the diazotization of 5-bromo-1-naphthylamine followed by a copper(I) cyanide-mediated cyanation. While robust, this multi-step process is sensitive to a range of experimental parameters. Success hinges on careful control of temperature, reagent stoichiometry, and reaction workup to ensure high yield and purity. This guide provides the critical insights needed to master this synthesis.

Core Synthesis Pathway: The Sandmeyer Reaction

The primary route for synthesizing this compound involves a two-step process starting from 5-bromo-1-naphthylamine.

Step 1: Diazotization of 5-bromo-1-naphthylamine

In this initial step, the primary aromatic amine is converted to a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

Step 2: Cyanation of the Diazonium Salt

The resulting diazonium salt is then introduced to a solution of copper(I) cyanide, which catalyzes the replacement of the diazonium group with a nitrile group, yielding the final product.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A 5-bromo-1-naphthylamine B Dissolution in Acid (e.g., H2SO4/H2O) A->B C Cooling to 0-5 °C B->C D Slow addition of NaNO2 solution C->D E Formation of 5-bromo-1-naphthalenediazonium salt D->E G Addition of Diazonium Salt (slowly, maintaining temp) E->G Transfer of cold diazonium solution F Preparation of CuCN/NaCN solution F->G H Reaction & N2 evolution G->H I Formation of This compound H->I Mechanism cluster_0 Radical Formation cluster_1 Product Formation Ar-N2+ Ar-N2+ Ar• Ar• Ar-N2+->Ar• + [Cu(I)(CN)n] -> -N2, + [Cu(II)(CN)n] Ar-CN Ar-CN Ar•->Ar-CN + [Cu(II)(CN)n] -> + [Cu(I)(CN)n-1]

Technical Support Center: Synthesis of 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromonaphthalene-1-carbonitrile (also known as 5-bromo-1-naphthonitrile). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable chemical intermediate. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary, well-established routes for the synthesis of bromonaphthalene carbonitriles. The choice of route often depends on the availability of starting materials and the desired isomeric purity.

  • The Sandmeyer Reaction: This is arguably the most direct route to this compound. It starts from the commercially available 5-bromo-1-naphthylamine (also known as 5-bromonaphthalen-1-amine).[1] The process involves two key steps: the diazotization of the primary amine to form a diazonium salt, followed by a copper(I) cyanide-catalyzed displacement of the diazonium group with a nitrile group.[2][3] This method is versatile for creating specific substitution patterns that are not easily achievable through direct substitution on the naphthalene ring.[2]

  • Multi-Step Synthesis from a Naphthalene Derivative: An alternative approach involves building the molecule through a series of functional group transformations, often starting with a simpler naphthalene derivative. For instance, a well-documented synthesis for the isomeric 4-bromonaphthalene-1-carbonitrile begins with 1-methylnaphthalene.[4][5] This pathway involves:

    • Regioselective bromination of the naphthalene ring.

    • Radical bromination of the methyl group.

    • Conversion of the bromomethyl group to an aldehyde (e.g., via the Sommelet reaction).

    • Oximation of the aldehyde, followed by dehydration to yield the final nitrile product.[4]

While this specific patent details the 4-bromo isomer, the principles of multi-step synthesis and functional group interconversion are broadly applicable and highlight a different strategic approach.

Q2: Which synthetic route offers the best yield and purity?

Both routes can provide high yields and purity if properly optimized.

  • The Sandmeyer reaction is often preferred for its directness when the starting amine is readily available. Its success is highly dependent on careful control of reaction conditions, particularly temperature, to manage the stability of the intermediate diazonium salt.[6][7] When executed correctly, it can be very efficient.

  • The multi-step synthesis offers a high degree of control over regioselectivity, especially in the initial bromination step.[4][5] However, as a longer sequence, the overall yield is a product of the yields of each individual step. A 90% yield across five steps, for example, results in an overall yield of just under 60%. Therefore, each step must be individually optimized to maximize the final output.

Q3: What are the critical safety precautions for this synthesis?

Chemical synthesis requires stringent safety protocols. For the routes discussed, the following hazards are of primary concern:

  • Diazonium Salts (Sandmeyer Route): Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry state. It is imperative to keep them in a cold solution (typically 0–5 °C) and use them immediately after preparation without attempting to isolate them.

  • Cyanide Reagents (Sandmeyer Route): Copper(I) cyanide (CuCN), potassium cyanide (KCN), and other cyanide sources are extremely toxic . They can be fatal if swallowed, inhaled, or absorbed through the skin.[8] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. Have an emergency cyanide antidote kit and trained personnel available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.

  • Brominating Agents: Reagents like N-bromosuccinimide (NBS) and elemental bromine are corrosive, toxic, and strong oxidizers. Handle with care in a fume hood.[9][10]

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in the synthesis.

Troubleshooting Guide: Improving Your Yield

This section addresses common problems encountered during the synthesis of this compound, focusing on the widely used Sandmeyer reaction pathway.

Workflow of the Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A 5-Bromo-1-naphthylamine B Arenediazonium Salt (Unstable Intermediate) A->B  NaNO₂, HCl (aq)  0-5 °C C This compound (Final Product) B->C  CuCN  Heat

Caption: Key stages of the Sandmeyer reaction pathway.

Q&A: Troubleshooting Low Yields

Q: My overall yield is consistently low. During the diazotization step (Step 1), the solution develops a dark brown or black color. What's happening?

A: A dark coloration often indicates the premature decomposition of the diazonium salt or unwanted side reactions, such as azo coupling. The diazonium cation is a powerful electrophile and can react with the starting amine or other activated aromatic species.

Causality & Solution:

  • Temperature Control is Critical: The primary cause is almost always a temperature excursion above the optimal 0–5 °C range. Diazonium salts are notoriously unstable at higher temperatures and will decompose, often violently, to form phenols and release nitrogen gas.

    • Actionable Advice:

      • Use a well-calibrated thermometer and an ice/salt bath to maintain a consistent internal reaction temperature between 0 and 5 °C.

      • Add the sodium nitrite solution slowly and dropwise to the acidic amine solution to manage the exothermic nature of the reaction.

  • Incorrect Stoichiometry: An excess of the starting amine relative to the acid and sodium nitrite can promote azo coupling, where the diazonium salt reacts with unreacted amine to form a colored azo compound.[11]

    • Actionable Advice:

      • Ensure a slight excess of acid is present to fully protonate the amine and react with the sodium nitrite. Typically, 2.5-3 equivalents of acid are used.

      • Ensure the amine is fully dissolved in the acid before beginning the addition of nitrite.

Q: The diazotization seems to proceed cleanly, but I get a low yield of the nitrile product in the cyanation step (Step 2), with a significant amount of 5-bromo-1-naphthol as a byproduct. Why?

A: The formation of the corresponding phenol (5-bromo-1-naphthol in this case) is a classic competing side reaction where the diazonium group is displaced by water instead of the cyanide nucleophile.

Causality & Solution:

  • Ineffective Cyanide Reagent/Catalyst: The Sandmeyer reaction relies on a copper(I) catalyst to facilitate the transfer of the cyanide group.[2] If the catalyst is inactive or the cyanide source is not properly prepared, the reaction with water can dominate.

    • Actionable Advice:

      • Use fresh, high-purity copper(I) cyanide. If its quality is uncertain, prepare it fresh from CuSO₄ and KCN.

      • Ensure the CuCN is fully dissolved or well-suspended in the reaction medium to create the active catalytic species. The diazonium salt solution should be added to the warm CuCN solution, not the other way around.

  • Reaction Conditions: The temperature of the cyanation step is crucial. It needs to be high enough to promote the decomposition of the diazonium salt in the presence of the CuCN catalyst but not so high that it favors other decomposition pathways.

    • Actionable Advice:

      • After adding the cold diazonium salt solution to the CuCN solution, warm the mixture gently (e.g., 50-70 °C) until the evolution of nitrogen gas ceases. This indicates the reaction is complete. Monitor this step carefully.

Q: I've isolated my crude product, but I'm struggling with purification. The final yield of pure material is poor. What are the likely impurities and how can I remove them?

A: Apparent low yield is often a purification problem. The crude product can contain unreacted starting materials, isomers, and byproducts from side reactions.

Causality & Solution:

  • Common Impurities:

    • Starting Material: Unreacted 5-bromo-1-naphthylamine.

    • Phenolic Byproduct: 5-bromo-1-naphthol.

    • Azo Compounds: Highly colored impurities from coupling reactions.

    • Isomers: If the starting material was not isomerically pure, you will carry that impurity through the synthesis.

  • Purification Strategy:

    • Acid/Base Wash: Before recrystallization, wash the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute acid (e.g., 1M HCl) to remove any basic starting amine. Then, wash with a dilute base (e.g., 1M NaOH) to remove the acidic phenolic byproduct.

    • Recrystallization: This is the most effective method for purifying the final solid product. Finding the right solvent is key.

      • Actionable Advice: Perform small-scale solvent screening. Ethanol, isopropanol, or mixtures like ethanol/water or toluene/hexanes are good starting points. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution. A procedure for purifying a related compound, 5-bromophthalide, successfully used recrystallization from aqueous ethylene glycol dimethyl ether.[12]

    • Column Chromatography: If recrystallization fails to remove all impurities, silica gel chromatography can be used, though it is less practical for large-scale work.

Troubleshooting Decision Flowchart

G start Low Final Yield of This compound check_diaz Problem in Diazotization? (Dark color, gas evolution) start->check_diaz check_cyan Problem in Cyanation? (Phenol byproduct) check_diaz->check_cyan No sol_diaz1 Verify Temperature Control (Maintain 0-5 °C) check_diaz->sol_diaz1 Yes check_purify Problem in Purification? (Crude product looks okay) check_cyan->check_purify No sol_cyan1 Use High-Quality CuCN check_cyan->sol_cyan1 Yes sol_purify1 Perform Acid/Base Wash (Remove amine/phenol) check_purify->sol_purify1 Yes end Improved Yield check_purify->end No, re-evaluate all steps sol_diaz2 Check Stoichiometry (Use slight excess of acid) sol_diaz1->sol_diaz2 sol_diaz2->end sol_cyan2 Optimize Cyanation Temp (Gentle warming after addition) sol_cyan1->sol_cyan2 sol_cyan2->end sol_purify2 Optimize Recrystallization (Solvent screening) sol_purify1->sol_purify2 sol_purify2->end

Caption: A decision tree for troubleshooting low synthesis yields.

Experimental Protocols & Data

Table 1: Comparison of Synthetic Routes
FeatureSandmeyer ReactionMulti-Step Synthesis (from 1-Methylnaphthalene)
Starting Material 5-Bromo-1-naphthylamine1-Methylnaphthalene
Number of Steps 2 (Diazotization, Cyanation)5+ (e.g., Bromination, Oxidation, Oximation, etc.)[4]
Key Reagents NaNO₂, HCl, CuCNNBS, BPO, Hexamethylenetetramine, Hydroxylamine HCl[4]
Primary Advantage Direct, fewer stepsHigh control of regioselectivity
Primary Challenge Handling unstable diazonium salts and highly toxic cyanidesLower overall yield due to multiple steps
Protocol 1: Synthesis via Sandmeyer Reaction (Conceptual)

This protocol is a conceptual guide. Researchers must adapt it based on their specific lab conditions, scale, and safety assessments.

Step 1: Diazotization of 5-Bromo-1-naphthylamine

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 5-bromo-1-naphthylamine (1.0 eq) in a solution of concentrated hydrochloric acid (2.5 eq) and water.

  • Cool the suspension to 0–5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution for an additional 20 minutes at 0–5 °C. This pale yellow solution containing the diazonium salt must be used immediately in the next step.

Step 2: Cyanation

  • In a separate, larger flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water/solvent. Warm this mixture to approximately 50 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm CuCN mixture.

  • A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too rapid.

  • After the addition is complete, gently heat the reaction mixture (e.g., to 60-70 °C) for 1 hour or until gas evolution ceases.

  • Cool the mixture to room temperature. The solid product can then be isolated by filtration.

  • Proceed with the purification steps as outlined in the troubleshooting guide (acid/base wash, recrystallization).

References

Sources

Technical Support Center: Purification of 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development encountering challenges with the purification of 5-Bromonaphthalene-1-carbonitrile. This guide is structured to provide in-depth, field-proven insights into common purification issues, presented in a practical question-and-answer format. Each section is designed to not only offer solutions but also to explain the underlying chemical principles, ensuring a robust and reproducible purification strategy.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities I should expect in my crude this compound?

    • My crude product is a discolored solid/oil. What is the likely cause and how can I address it?

    • I am struggling to recrystallize my compound. What are the best practices and recommended solvent systems?

    • How can I effectively remove isomeric impurities using column chromatography?

    • My purified compound shows signs of degradation over time. What is the likely degradation product and how can I prevent it?

  • Purification Protocols

    • Protocol 1: Recrystallization for Bulk Purification

    • Protocol 2: High-Purity Isolation by Silica Gel Flash Chromatography

  • Characterization of Pure this compound

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Below is a summary of the most probable impurities based on common synthetic pathways:

  • Isomeric Impurities: Depending on the regioselectivity of the bromination step, you may have other bromonaphthalene-1-carbonitrile isomers present. The formation of various isomers during the bromination of naphthalene is a known challenge, with the product distribution being sensitive to reaction conditions such as temperature and catalyst[1].

  • Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials, such as 5-bromo-1-aminonaphthalene (if using a Sandmeyer reaction) or a precursor naphthalene derivative.

  • Hydrolysis Product: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, which may occur during the reaction or aqueous work-up. This leads to the formation of 5-bromonaphthalene-1-carboxylic acid [2][3].

  • Over-brominated Species: Polybrominated naphthalenes can form if the bromination reaction is not carefully controlled.

Q2: My crude product is a discolored solid/oil. What is the likely cause and how can I address it?

A2: Discoloration in crude this compound is typically due to the presence of colored byproducts from the synthesis, often from Sandmeyer-type reactions or residual bromine. An oily consistency suggests the presence of impurities that depress the melting point of the final product.

Troubleshooting Strategy:

  • Initial Wash: Before attempting more rigorous purification, wash your crude product with a suitable solvent to remove highly colored, non-polar impurities. A cold hexane or heptane wash can be effective.

  • Activated Charcoal Treatment: During recrystallization, the use of a small amount of activated charcoal can be highly effective in adsorbing colored impurities. However, use it judiciously as it can also adsorb your product, leading to a decrease in yield.

  • Column Chromatography: For persistent discoloration or oily products, column chromatography is the most effective method for separating the desired compound from a complex mixture of impurities.

Q3: I am struggling to recrystallize my compound. What are the best practices and recommended solvent systems?

A3: Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the appropriate choice of solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection Workflow:

G start Start with Small-Scale Solubility Tests polar Test Polar Solvents (e.g., Ethanol, Methanol, Isopropanol) start->polar mid_polar Test Mid-Polar Solvents (e.g., Ethyl Acetate, Acetone) start->mid_polar non_polar Test Non-Polar Solvents (e.g., Hexane, Toluene) start->non_polar dissolves_cold Dissolves in Cold Solvent? polar->dissolves_cold mid_polar->dissolves_cold non_polar->dissolves_cold binary Test Binary Solvent Mixtures (e.g., Toluene/Hexane, Ethanol/Water) good_solvent Good Recrystallization Solvent binary->good_solvent dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Poor Solvent Choice dissolves_cold->bad_solvent Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes dissolves_hot->bad_solvent No forms_crystals->binary No (Oils Out) forms_crystals->good_solvent Yes

Recommended Starting Solvents:

Based on the aromatic and moderately polar nature of this compound, the following solvents and mixtures are good starting points:

Solvent/MixtureRationale
Ethanol or Isopropanol Often effective for aromatic compounds.
Toluene Good for dissolving aromatic compounds at high temperatures.
Ethyl Acetate/Hexane A versatile binary system where ethyl acetate provides polarity for dissolution and hexane acts as an anti-solvent to induce crystallization.
Dichloromethane/Hexane Similar to the ethyl acetate/hexane system, offering good solubility control.

A detailed recrystallization protocol is provided in Section 2.

Q4: How can I effectively remove isomeric impurities using column chromatography?

A4: The separation of isomers by column chromatography can be challenging due to their similar polarities. However, with careful optimization of the stationary and mobile phases, a good separation can be achieved.

Key Considerations for Isomer Separation:

  • Stationary Phase: Standard silica gel is the most common choice. Its slightly acidic nature can aid in the separation of compounds with differing electron densities in their aromatic systems[4].

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. The key is to use a solvent system with low polarity to maximize the differential adsorption of the isomers onto the silica gel.

    • Recommended Starting Eluent: A mixture of Hexane and Ethyl Acetate . Start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity if the compounds are not eluting.

    • Alternative Eluent: A mixture of Hexane and Dichloromethane can also be effective.

  • Technique:

    • Use a long, narrow column for better resolution.

    • Employ a gradient elution, starting with a low polarity and gradually increasing it, can be more effective than an isocratic (constant polarity) elution[5].

    • Monitor the fractions carefully using Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired isomer.

A detailed column chromatography protocol is provided in Section 2.

Q5: My purified compound shows signs of degradation over time. What is the likely degradation product and how can I prevent it?

A5: The most probable degradation pathway for this compound is the hydrolysis of the nitrile group to form 5-bromonaphthalene-1-carboxylic acid [2]. This can be catalyzed by trace amounts of acid or base, and moisture.

Prevention and Mitigation:

  • Thorough Drying: Ensure your final product is completely dry and free of residual solvents and moisture. Drying under high vacuum is recommended.

  • Neutral pH: During work-up and purification, avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, ensure it is followed by a neutralization step and a water wash.

  • Inert Storage: Store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.

Troubleshooting Workflow for Degradation:

G start Degradation Observed (e.g., Change in MP, New Spot on TLC) check_storage Review Storage Conditions (Moisture, Air, Light, Temp) start->check_storage repurify Repurify a Small Sample start->repurify analyze Analyze Impurity (e.g., NMR, IR, MS) repurify->analyze confirm_hydrolysis Confirm Hydrolysis Product (5-Bromonaphthalene-1-carboxylic acid) analyze->confirm_hydrolysis adjust_storage Adjust Storage Conditions (Inert atmosphere, Desiccator) confirm_hydrolysis->adjust_storage review_workup Review Work-up/Purification pH confirm_hydrolysis->review_workup neutralize Incorporate Neutralization Steps review_workup->neutralize

Purification Protocols

Protocol 1: Recrystallization for Bulk Purification

This protocol is suitable for purifying larger quantities of this compound where minor impurities are present.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Toluene, or an Ethyl Acetate/Hexane mixture)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks, heating mantle, condenser, Buchner funnel, and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen solvent to start. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound) and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: High-Purity Isolation by Silica Gel Flash Chromatography

This method is ideal for separating complex mixtures, including isomeric impurities, to obtain a highly pure sample.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Eluent: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column, flasks for fraction collection, TLC plates, and a UV lamp.

Procedure:

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates of your crude material with varying ratios of hexane and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If the desired compound is eluting too slowly, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Characterization of Pure this compound

After purification, it is crucial to confirm the identity and purity of your compound.

PropertyValue/SpectrumSource
Molecular Formula C₁₁H₆BrN-
Molecular Weight 232.08 g/mol -
Appearance Expected to be a white to off-white solid.[6]
Melting Point Not readily available in the searched literature. This should be determined experimentally as a key indicator of purity.-
¹H NMR Spectral data for the specific 5-bromo isomer is not readily available in the searched databases. The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm).[7][8][9]
¹³C NMR Spectral data for the specific 5-bromo isomer is not readily available in the searched databases. The nitrile carbon is expected to appear around 110-120 ppm, with aromatic carbons in the 125-150 ppm region.[10]

References

  • PubChem. 1-Bromonaphthalene. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. 5-Bromonaphthalene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1-Bromonaphthalene. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

  • MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]

  • Organic Syntheses. Naphthalene, 1-bromo-. [Link]

  • U.S. Environmental Protection Agency. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • University of Alberta. Column chromatography. [Link]

  • PWISTA. Column Liquid Chromatography Experiment Adapted for Use in Secondary Schools. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Google P
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). [Link]

  • Organic Syntheses. 3-bromophthalide. [Link]

  • Organic Syntheses. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]

  • University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • The Merck Index Online. 1-Bromonaphthalene. [Link]

  • ResearchGate. Solubility of Naphthalene in Isobutyl Acetate, n-Butyric Acid, Ethyl Acetate, N-Methyl Pyrrolidone, N,N-Dimethylformamide, and Tetrahydrofuran. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. [Link]

  • ResearchGate. On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. [Link]

  • BYJU'S. Nitrile to Carboxylic Acid. [Link]

Sources

Preventing debromination in reactions with 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromonaphthalene-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address a common and often frustrating side reaction: debromination. Our goal is to provide you with a deep understanding of the underlying causes of this issue and to offer practical, field-tested solutions to minimize or eliminate it, ensuring the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions, and why is it a significant problem with this compound?

A: Debromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of naphthalene-1-carbonitrile as a byproduct. This is particularly problematic for several reasons:

  • Reduced Yield: The formation of the debrominated byproduct directly consumes your starting material, leading to a lower yield of the desired coupled product.

  • Purification Challenges: The debrominated byproduct often has similar physical properties (e.g., polarity, boiling point) to the starting material and sometimes even the desired product, making purification by chromatography or crystallization difficult and time-consuming.

  • Complex Reaction Analysis: The presence of an additional, unexpected product can complicate the analysis of your reaction mixture by techniques such as NMR, LC-MS, and GC-MS.

The electron-withdrawing nature of the nitrile group in this compound can make the naphthalene ring more electron-deficient, which can influence the propensity for certain side reactions, including debromination, in palladium-catalyzed cross-coupling reactions.

Q2: What are the primary mechanistic pathways that lead to debromination?

A: The predominant mechanism for debromination in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can arise from several sources within the reaction mixture:

  • From the Base: Certain bases, particularly alkoxides, can undergo β-hydride elimination to generate a Pd-H species.

  • From the Solvent: Solvents with available protons, such as alcohols or even trace amounts of water, can be a source of hydrides. Some polar aprotic solvents like DMF can also decompose at elevated temperatures to generate species that can lead to Pd-H formation.

  • From the Amine (in Buchwald-Hartwig reactions): In some cases, the amine coupling partner can contribute to the formation of Pd-H species.[1]

  • From the Organoboron Reagent (in Suzuki reactions): While less common, impurities or decomposition of the boronic acid or ester can sometimes provide a hydride source.

Once formed, the Pd-H species can participate in a competing catalytic cycle where it reductively cleaves the C-Br bond of your starting material, leading to the debrominated byproduct.

Troubleshooting Guide: Preventing Debromination

This section provides a structured approach to troubleshooting and preventing debromination in your reactions with this compound. We will cover key reaction parameters and provide specific recommendations.

Choice of Ligand: The First Line of Defense

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2] For minimizing debromination, the choice of ligand is paramount.

Issue: Your current ligand may be promoting the formation of Pd-H species or allowing for a slow reductive elimination of the desired product, giving the debromination pathway a chance to compete.

Solution: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate the rate of reductive elimination of the desired product from the palladium center, which outcompetes the undesired debromination pathway.[3][4]

Ligand TypeRecommended LigandsRationale
Buchwald-Type Biarylphosphines SPhos, XPhos, RuPhosThese ligands are sterically demanding and electron-rich, promoting fast reductive elimination. They are excellent choices for Suzuki and Buchwald-Hartwig couplings.
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)3), Tricyclohexylphosphine (PCy3)Their large cone angles and strong electron-donating ability are highly effective at promoting the desired coupling over debromination.[3]
Bidentate Phosphines Xantphos, dppfThese can also be effective, particularly in cases where a more rigid ligand backbone is beneficial.

Experimental Protocol: Ligand Screening

  • Set up a series of small-scale parallel reactions.

  • Use your optimized conditions as a baseline.

  • In separate vials, use different bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3) at the same molar ratio to the palladium precursor.

  • Monitor the reactions by TLC, GC, or LC-MS to compare the ratio of desired product to the debrominated byproduct.

Ligand_Selection A Reaction with Debromination Issue B Switch to Bulky, Electron-Rich Phosphine Ligands A->B  Action   E Slower Reductive Elimination with Standard Ligands A->E  Initial Condition   C Accelerated Reductive Elimination of Desired Product B->C  Mechanism   D Minimized Debromination C->D  Outcome   F Increased Chance for Debromination Pathway E->F  Consequence  

Caption: Ligand selection workflow to mitigate debromination.

Base Selection: Avoiding Hydride Sources

The choice of base is critical, as it can be a primary source of the problematic Pd-H species.[5]

Issue: Strong alkoxide bases (e.g., NaOt-Bu, KOMe) or certain amine bases can readily generate hydrides.

Solution: Switch to weaker inorganic bases that are less prone to decomposition or β-hydride elimination.

Base TypeRecommended BasesRationale
Inorganic Carbonates K2CO3, Cs2CO3These are generally robust and less likely to be a hydride source. They are a good first choice for Suzuki and Sonogashira couplings.
Inorganic Phosphates K3PO4A common and effective base, particularly in Suzuki reactions, that is not known to promote debromination.
Organic Amine Bases (Use with Caution) Triethylamine (Et3N), DIPEAWhile common, these can sometimes contribute to debromination. Use high-purity grades and consider inorganic alternatives if issues persist.

Experimental Protocol: Base Screening

  • Keeping the optimal ligand from the previous screen, set up parallel reactions.

  • Replace your current base with K2CO3, Cs2CO3, and K3PO4.

  • Ensure the base is finely powdered and dry to maximize its reactivity and avoid introducing water.

  • Analyze the product-to-byproduct ratio to identify the most suitable base.

Solvent Choice: The Reaction Environment Matters

The solvent not only dissolves the reactants but also influences the stability of intermediates and can be a source of hydrides.[6][7]

Issue: Polar protic solvents (e.g., alcohols) can directly provide protons. Some polar aprotic solvents like DMF can decompose at high temperatures to generate formic acid and dimethylamine, which can lead to Pd-H formation.

Solution: Use nonpolar, aprotic solvents that are less likely to act as hydride donors.

Solvent TypeRecommended SolventsRationale
Nonpolar Aprotic Toluene, Dioxane, THFThese are generally considered "safer" choices to minimize debromination.[6][7] They are less likely to be a source of hydrides compared to protic or some polar aprotic solvents.
Polar Aprotic (Use with Caution) Acetonitrile (MeCN), Dimethylacetamide (DMAc)Can be effective, but ensure they are of high purity and anhydrous. Monitor for byproduct formation, especially at higher temperatures.

Experimental Protocol: Solvent Screening

  • Using the best ligand and base combination, conduct reactions in different anhydrous solvents (e.g., toluene, dioxane, THF).

  • Degas the solvents thoroughly before use to remove dissolved oxygen, which can degrade the catalyst.

  • Compare the reaction outcomes to determine the optimal solvent for your specific transformation.

Troubleshooting_Flowchart Start Debromination Observed Ligand Change to Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)3) Start->Ligand Base Switch to Weaker Inorganic Base (e.g., K2CO3, K3PO4) Ligand->Base Solvent Use Nonpolar, Aprotic Solvent (e.g., Toluene, Dioxane) Base->Solvent Temp Lower Reaction Temperature Solvent->Temp Check Problem Resolved? Temp->Check Success Successful Coupling Check->Success Yes Reassess Re-evaluate Reaction and Consider Alternative Coupling Strategy Check->Reassess No

Caption: A systematic troubleshooting workflow for addressing debromination.

Reaction Temperature and Time

Issue: Higher temperatures can accelerate the rate of side reactions, including debromination and solvent decomposition.

Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Temperature Optimization: If your reaction is running at a high temperature (e.g., >100 °C), try lowering it in 10-20 °C increments. While this may slow down the reaction, it can significantly suppress the formation of the debrominated byproduct.

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting material is consumed (as determined by TLC or GC), work up the reaction promptly. Prolonged heating can lead to product degradation and an increase in byproducts.

Concluding Remarks

Preventing debromination in reactions with this compound is a multifactorial challenge that requires a systematic approach to optimization. By carefully selecting bulky, electron-rich ligands, employing weaker inorganic bases, using nonpolar aprotic solvents, and maintaining the lowest effective reaction temperature, you can significantly favor the desired cross-coupling pathway. This guide provides a framework for troubleshooting, but empirical optimization for each specific transformation remains crucial for achieving the best results.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Jadhav, S. D., et al. (2013). Palladium supported on nickel ferrite (Pd/NiF2O4) as a magnetically separable and reusable catalyst for the Suzuki-Miyaura cross-coupling reaction. Catalysis Science & Technology, 3(4), 970-977. [Link]

  • Li, B., et al. (2015). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry–A European Journal, 21(48), 17163-17167. [Link]

  • Wang, Y., et al. (2017). Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem, 10(1), 191-198. [Link]

  • The Royal Society of Chemistry. (2021). The proposed mechanism for (a) hydrodehalogenation, (b) intramolecular... [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Journal of the Chemical Society, Dalton Transactions, (4), 421-427. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, K., et al. (2022). Deconstruction of Electron-Deficient Alkenes to Carbonyl Constituents by Light-Induced Hydrogen Atom Transfer. Organic Letters, 24(30), 5549–5553. [Link]

  • O'Brien, A. G., et al. (2020). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(9), 1267–1277. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Sonogashira Coupling of Aryl/Alkenyl Halides. Angewandte Chemie International Edition, 50(34), 7764-7785. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Gildenast, H., Garg, F., & Englert, U. (2022). How Bulky Can a Phosphine Ligand Be?. Chemistry–A European Journal, 28(1), e202103525. [Link]

  • Kumar, A., et al. (2017). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. New Journal of Chemistry, 41(19), 10884-10892. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]

  • Kumar, P., et al. (2020). Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. ChemistrySelect, 5(4), 1435-1443. [Link]

  • Reddit. (2019). Polar aprotic, polar protic and non polar solvents? [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Bakos, J., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(11), 935. [Link]

  • Nishikata, T., et al. (2014). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Angewandte Chemie International Edition, 53(28), 7296-7299. [Link]

  • Fayyaz, I., et al. (2024). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. Frontiers in Chemical Sciences, 5(2), 9-24. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

Technical Support Center: Managing Impurities in 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 5-Bromonaphthalene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this critical intermediate. Our goal is to provide practical, field-proven insights to help you identify, manage, and eliminate impurities, ensuring the integrity of your downstream applications.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the fundamental questions regarding the nature and origin of common impurities encountered when working with this compound.

Q1: What are the most common impurities I might find in my sample of this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. A widely used method begins with 1-methylnaphthalene, proceeding through several intermediate stages.[1][2] Consequently, impurities can arise from various sources: unreacted starting materials, residual intermediates, side-reaction products, and degradation.

Below is a summary of the most frequently observed impurities:

Impurity NameChemical StructureLikely Source / CauseTypical Analytical Observation
1-Bromonaphthalene C₁₀H₇BrIncomplete cyanation of a dibromonaphthalene precursor or de-nitrilation side reactions.A non-polar impurity eluting earlier than the main product in reverse-phase HPLC.
Dibromonaphthalenes (e.g., 1,5- or 1,4-isomers) C₁₀H₆Br₂Unreacted starting material if the synthesis involves cyanation of a dibromonaphthalene.[3][4]A significantly less polar peak in HPLC. Can be confirmed by mass spectrometry (distinct isotopic pattern for Br₂).
Isomeric Bromonaphthalene-carbonitriles C₁₁H₆BrNLack of regioselectivity during the initial bromination steps of the synthesis.[3]Peaks with identical mass-to-charge ratio (m/z) as the product but different retention times in HPLC. Requires careful chromatographic separation to resolve.
5-Bromonaphthalene-1-carboxylic acid C₁₁H₇BrO₂Hydrolysis of the nitrile functional group, often catalyzed by acidic or basic residues from the workup, or exposure to moisture at elevated temperatures.[2][5]A more polar impurity that elutes later in reverse-phase HPLC. Can be confirmed by a change in retention time after derivatization (e.g., esterification).
Naphthalene-1-carbonitrile C₁₁H₇NReductive dehalogenation (loss of the bromine atom) during synthesis or purification steps. This can be promoted by certain metal catalysts or reducing agents.[6]An impurity with a lower molecular weight, identifiable by mass spectrometry.
4-Bromo-1-naphthaldehyde C₁₁H₇BrOAn unreacted intermediate from a common multi-step synthesis pathway.[1]A moderately polar impurity, verifiable against a reference standard.
Q2: How can I identify the source of these impurities?

A2: Pinpointing the origin of an impurity is a critical step in process optimization. The most effective strategy is a systematic, step-by-step analysis of your synthetic pathway.

  • Analyze Your Starting Materials: Before beginning your synthesis, obtain a certificate of analysis or run your own purity tests (e.g., GC or HPLC) on the precursors. For instance, if you are using 1-bromonaphthalene, ensure it is free from isomeric bromonaphthalenes or residual naphthalene.[7]

  • In-Process Controls (IPCs): Monitor the reaction progress at each key stage using techniques like Thin Layer Chromatography (TLC) or HPLC. If an impurity appears after a specific step, it indicates that the reaction conditions (temperature, time, stoichiometry) for that step need to be optimized. For example, if 4-Bromo-1-naphthaldehyde persists after the oximation and dehydration steps, it points to an incomplete conversion.[1]

  • Stress Testing of Final Product: To understand potential degradation pathways, subject a pure sample of your final product to harsh conditions (e.g., heat, acid, base, light) and analyze the resulting mixture. The appearance of 5-Bromonaphthalene-1-carboxylic acid under acidic or basic conditions, for example, confirms the risk of hydrolysis.[2]

Q3: My nitrile seems to be degrading into a more polar compound upon storage or during workup. What is the likely cause?

A3: This is a classic case of nitrile hydrolysis . The nitrile group (-C≡N) is susceptible to hydrolysis, which converts it into a carboxylic acid (-COOH), namely 5-Bromonaphthalene-1-carboxylic acid.[2][5] This reaction is significantly accelerated by the presence of either strong acids or strong bases and can also proceed, albeit more slowly, in the presence of water, especially at elevated temperatures.

Causality:

  • Acid-Catalyzed Hydrolysis: Protons attack the nitrogen atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Hydroxide ions directly attack the electrophilic carbon of the nitrile group.

To prevent this, ensure all workup steps are performed under neutral pH conditions if possible, and thoroughly dry the final product before storage. Store the compound in a cool, dry, and dark environment.

Q4: I'm seeing an impurity with the same mass as my product but a different retention time in my chromatogram. What could it be?

A4: An impurity with an identical mass-to-charge ratio (m/z) but a different chromatographic profile is almost certainly an isomer . In the context of this compound, this could be another bromonaphthalene-carbonitrile isomer, such as 4-Bromonaphthalene-1-carbonitrile or 8-Bromonaphthalene-1-carbonitrile.

These isomers typically arise from a lack of complete regioselectivity during the bromination steps of the synthesis.[3] The naphthalene ring system has multiple positions susceptible to electrophilic attack, and reaction conditions must be precisely controlled to favor the desired isomer. Differentiating these isomers requires a high-resolution analytical technique, such as a well-optimized HPLC method or NMR spectroscopy.

Section 2: Troubleshooting Guide - Detection and Remediation

This section provides actionable protocols for analyzing and purifying your this compound product.

Part 2.1: Analytical & Detection Strategies

Issue: Unexpected peaks are present in my HPLC chromatogram, and I need to identify and quantify them.

Solution: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for assessing the purity of aromatic compounds like this one.[8][9]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent hydrophobic selectivity for separating aromatic isomers and related substances.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for acidic impurities like the carboxylic acid degradant.
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting non-polar compounds.
Gradient Start at 50% B, ramp to 95% B over 20 min, hold for 5 minA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detector UV-Vis Diode Array Detector (DAD) at 230 nmNaphthalene derivatives have strong UV absorbance in this region, allowing for sensitive detection. A DAD allows for peak purity analysis.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.

Further Steps:

  • Peak Identification: For definitive identification of unknown peaks, couple the HPLC system to a Mass Spectrometer (LC-MS). This will provide the molecular weight of the impurities, allowing you to correlate them with the potential structures listed in the FAQ section.

  • Quantification: Calculate the area percentage of each peak to determine the relative purity. For accurate quantification, use a reference standard of the main compound and any identified impurities if available.

Part 2.2: Purification Protocols

Issue: My product purity is below the required specification (e.g., <98%) after the initial synthesis and workup. How can I effectively purify it?

Solution: The two most effective methods for purifying solid organic compounds are recrystallization and flash column chromatography. The choice depends on the nature and quantity of the impurities.

Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from the main product.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~20 mg) in various solvents (~0.5 mL), such as ethanol, isopropanol, ethyl acetate, and toluene. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If the solid dissolves too easily, you may have added too much solvent, which will reduce your yield.[10]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as rapid cooling can trap impurities within the crystal lattice.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

This technique is ideal for separating compounds with different polarities, such as removing the more polar 5-Bromonaphthalene-1-carboxylic acid or the less polar dibromonaphthalene precursors.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives your product a retention factor (Rƒ) of approximately 0.3. Impurities should have significantly different Rƒ values.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Visual Workflows and Pathways

Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the impurity formation landscape and a logical troubleshooting workflow.

G cluster_main Main Synthesis Pathway cluster_impurities Potential Impurities Start 1-Methylnaphthalene Inter1 4-Bromo-1-methylnaphthalene Start->Inter1 Bromination (NBS) Imp1 Unreacted 1-Methylnaphthalene Start->Imp1 Incomplete Reaction Inter2 4-Bromo-1-(bromomethyl)naphthalene Inter1->Inter2 Benzylic Bromination Imp2 Isomeric Bromo-methylnaphthalenes Inter1->Imp2 Poor Regioselectivity Imp4 Dibrominated Byproducts Inter1->Imp4 Over-bromination Inter3 4-Bromo-1-naphthaldehyde Inter2->Inter3 Sommelet Reaction Inter4 Aldehyde Oxime Inter3->Inter4 Oximation Product This compound Inter4->Product Dehydration Imp3 Unreacted Aldehyde (Inter3) Inter4->Imp3 Incomplete Conversion Imp5 Hydrolysis Product: 5-Bromonaphthalene-1-carboxylic acid Product->Imp5 Workup/Storage (H₂O, Acid/Base) Imp6 Dehalogenation Product: Naphthalene-1-carbonitrile Product->Imp6 Reductive Conditions

Caption: Potential impurity formation pathways during a multi-step synthesis of this compound.

G Start Crude Product Purity < 98% Analysis Step 1: Analyze by HPLC-MS & NMR to Identify Impurities Start->Analysis End Pure Product > 99% Decision1 Are impurities isomeric? Analysis->Decision1 Decision2 Are impurities significantly different in polarity? Decision1->Decision2 No Reoptimize Action: Re-optimize Synthesis (Improve regioselectivity) Decision1->Reoptimize Yes Recrystallization Action: Recrystallization (Exploits solubility differences) Decision2->Recrystallization No (Similar Polarity) Chromatography Action: Flash Column Chromatography (Separates by polarity) Decision2->Chromatography Yes CheckPurity Step 2: Check Purity of Purified Material Recrystallization->CheckPurity Chromatography->CheckPurity Reoptimize->Start Rerun Synthesis CheckPurity->End Purity OK CheckPurity->Chromatography Purity Not OK, Try Alternative

Caption: Troubleshooting workflow for the purification of this compound.

References
  • CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google P
  • Organic Syntheses Procedure: REDUCTIVE DEHALOGENATION OF 1-BROMONAPHTHALENE. [Link]

  • The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity. [Link]

  • Organic Syntheses Procedure: Naphthalene, 1-bromo-. [Link]

  • Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF - ResearchGate. [Link]

  • 1-Bromonaphthalene - Wikipedia. [Link]

  • 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem. [Link]

  • 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Rosenmund-von Braun Reaction - Organic Chemistry Portal. [Link]

  • SANDMEYER, AND RELATED REACTIONS - RSC Publishing. [Link]

  • Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene - Cardiff University. [Link]

  • Naphthalene Purity Determination - Regulations.gov. [Link]

  • How To: Troubleshoot a Reaction - University of Rochester. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]

  • A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - ResearchGate. [Link]

Sources

Technical Support Center: HPLC Purity Analysis of 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of 5-Bromonaphthalene-1-carbonitrile. As a key intermediate in pharmaceutical synthesis and materials science, ensuring the purity of this compound is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, providing not just a method, but a framework for troubleshooting and optimizing your analyses. Our approach is built on explaining the causal relationships in chromatography, empowering you to make informed decisions in your laboratory.

Recommended Starting Method Protocol

A robust starting point is essential for any analytical method development. The following Reverse-Phase HPLC (RP-HPLC) method has been designed based on the physicochemical properties of halogenated naphthalene structures and is an excellent foundation for your purity analysis.[1][2]

Data Presentation: HPLC Method Parameters

ParameterRecommended ConditionRationale & Expertise
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar, aromatic naphthalene core interacts well with the C18 stationary phase, providing good retention and resolution from potential impurities. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the aqueous phase helps to sharpen peaks by suppressing the interaction of analytes with residual, un-capped silanol groups on the silica support, which can cause peak tailing.[3][4]
Mobile Phase B AcetonitrileAcetonitrile is an excellent organic modifier for this class of compounds, offering good solvating power and low viscosity, which results in lower system backpressure compared to methanol.[5]
Gradient Elution 0-20 min: 50% to 95% B20-25 min: 95% B (hold)25-26 min: 95% to 50% B26-30 min: 50% B (equilibration)A gradient is crucial for purity analysis to ensure that both more polar and very non-polar impurities are eluted from the column within a reasonable timeframe. The hold at high organic content helps elute strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity and analyte-stationary phase kinetics.
Detection UV-Vis or PDA Detector at 230 nmNaphthalene derivatives exhibit strong UV absorbance. A wavelength of ~230 nm typically provides a strong signal for the naphthalene ring system.[1][2][6] A Photodiode Array (PDA) detector is highly recommended to assess peak purity spectrally.
Injection Volume 10 µLA small injection volume minimizes the risk of column overloading, which can lead to peak fronting and broadening.
Sample Diluent Acetonitrile/Water (50:50, v/v)Dissolving the sample in a solvent that is weaker than or equal in strength to the initial mobile phase is critical to prevent peak distortion and poor chromatography.[7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a direct question-and-answer format. The key to effective troubleshooting is to change only one parameter at a time to isolate the source of the problem.

Peak Shape Problems

Question: My main analyte peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue, often pointing to undesirable secondary interactions within the column or system. The primary causes are:

  • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the silica-based C18 column can interact with polar moieties on your analyte or impurities, causing tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with phosphoric or formic acid). This protonates the silanols, minimizing their ionic interaction with analytes.[3] Using a modern, high-purity, end-capped column also significantly reduces this effect.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a tailed peak shape.

    • Solution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you have identified mass overload as the problem. Adjust your sample concentration accordingly.

  • Column Contamination/Aging: Strongly retained impurities from previous injections can accumulate at the column head. This disrupts the flow path and proper interaction of the analyte with the stationary phase.

    • Solution: Implement a column washing procedure. Flush the column with a strong solvent, like 100% isopropanol, to remove contaminants.[3][8] If the problem persists after washing, the column may be at the end of its life and require replacement. The use of a guard column is a cost-effective way to protect the analytical column from strongly adsorbed sample components.[7]

Question: My peaks are broad or splitting. What should I investigate?

Answer: Broad or split peaks suggest a disruption in the chromatographic bed or an issue with the sample solvent.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile when the gradient starts at 50%), the sample will not "band" tightly at the column head, leading to a broad or split peak.

    • Solution: Always aim to dissolve your sample in the initial mobile phase composition or a weaker solvent.[7] In this case, a 50:50 mixture of acetonitrile and water is ideal.

  • Column Void or Channeling: A void at the column inlet or channeling within the packed bed can cause the sample to travel through different paths, resulting in split or misshapen peaks. This can happen if the column is dropped or subjected to extreme pressure shocks.

    • Solution: First, try reversing the column and flushing it with a strong solvent at a reduced flow rate. This can sometimes settle the packed bed. If this fails, the column is likely irreversibly damaged and must be replaced.

  • Clogged Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing poor peak shape and high backpressure.

    • Solution: Filter all samples and mobile phases before use. If a clog is suspected, you can try back-flushing the column.[3] If the issue is not resolved, the frit may need to be replaced, though this is a delicate procedure.

Retention Time Variability

Question: My retention times are drifting to shorter or longer times over a sequence of injections. Why is this happening?

Answer: Drifting retention times indicate that the system is not in equilibrium or that conditions are changing.

  • Insufficient Column Equilibration: This is the most common cause. Before starting a sequence, especially after changing mobile phases or running a steep gradient, the column needs sufficient time to re-equilibrate with the initial mobile phase conditions.

    • Solution: Ensure your method includes an equilibration step of at least 10-15 column volumes at the end of each run. For a 250 x 4.6 mm column, this translates to about 10-15 minutes at 1.0 mL/min.

  • Mobile Phase Composition Change: Selective evaporation of the more volatile solvent component (acetonitrile) from the mobile phase reservoir can occur over time, changing the mobile phase composition and affecting retention.

    • Solution: Keep mobile phase reservoirs covered. For analyses running over many hours, it is good practice to prepare fresh mobile phase.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the column temperature if a column oven is not used, altering mobile phase viscosity and retention times.

    • Solution: Always use a thermostatically controlled column compartment to maintain a stable temperature.

System Pressure Problems

Question: My system backpressure is suddenly much higher than normal. What is the cause?

Answer: High backpressure is almost always due to a blockage somewhere in the system.

  • Systematic Isolation: The best approach is to systematically isolate the source of the blockage.

    • Start by removing the column and replacing it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column.

    • If the pressure is still high, the blockage is upstream of the column (e.g., in the injector or connecting tubing).

  • Column Blockage: If the column is the source, it is likely a clogged inlet frit.

    • Solution: As mentioned before, back-flush the column. If this doesn't work, replace the frit or the column.[3][8]

  • System Blockage: Check for clogged in-line filters or blocked tubing.

Question: The pressure is fluctuating wildly. What does this indicate?

Answer: Fluctuating pressure typically points to a problem with the pump, often involving air bubbles.

  • Air in the Pump: Air bubbles in the pump heads are a common cause of pressure fluctuations and inconsistent flow.

    • Solution: Degas your mobile phases thoroughly using sonication, vacuum filtration, or an in-line degasser. Purge the pump according to the manufacturer's instructions to remove any trapped air.[9][10]

  • Faulty Check Valves: Worn or dirty check valves in the pump can fail to seal properly, leading to pressure instability.

    • Solution: Clean the check valves by sonicating them in isopropanol. If the problem persists, the valves may need to be replaced.[9]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving a common chromatographic problem: poor peak resolution.

Caption: A logical workflow for troubleshooting poor peak resolution.

References

  • Shamar, J.M. (n.d.). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Retrieved January 24, 2026, from [Link]

  • Pharma Tutor. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved January 24, 2026, from [Link]

  • Karagiannidou, E., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science. Retrieved January 24, 2026, from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved January 24, 2026, from [Link]

  • Mielke, E., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX. Retrieved January 24, 2026, from [Link]

  • Labcompare. (2023). Troubleshooting Common HPLC Issues. Retrieved January 24, 2026, from [Link]

  • Karagiannidou, E., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved January 24, 2026, from [Link]

  • Krupčík, J., et al. (1998). HPLC separation of genotoxic derivatives of naphthalene. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 2-bromonaphthalene-1,4-dione. Retrieved January 24, 2026, from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 24, 2026, from [Link]

  • Karagiannidou, E., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. PubMed. Retrieved January 24, 2026, from [Link]

  • Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). Choosing the “Correct” GC Stationary Phase and Column Dimensions. Retrieved January 24, 2026, from [Link]

  • Thriveni, T., et al. (2022). UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. Retrieved January 24, 2026, from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved January 24, 2026, from [Link]

  • Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Validation & Comparative

A Spectroscopic Duel: Unmasking the Isomeric Nuances of 1-Bromonaphthalene and 2-Bromonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic synthesis and materials science, the precise identification and characterization of isomeric compounds are paramount. 1-Bromonaphthalene and 2-bromonaphthalene, two constitutional isomers, offer a compelling case study in the power of spectroscopic techniques to elucidate subtle differences in molecular structure. While sharing the same molecular formula (C₁₀H₇Br), the positional variance of the bromine atom on the naphthalene ring system imparts distinct electronic and steric environments, which are readily discernible through a multi-faceted spectroscopic approach. This guide provides an in-depth comparative analysis of 1-bromonaphthalene and 2-bromonaphthalene, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). We will delve into the causal relationships between isomeric structure and spectral output, supported by detailed experimental protocols for robust and reproducible analysis.

The Structural Distinction: A Tale of Two Positions

The core difference between 1-bromonaphthalene and 2-bromonaphthalene lies in the point of bromine substitution on the fused bicyclic aromatic system of naphthalene. In 1-bromonaphthalene, the bromine atom occupies the alpha (α) position, adjacent to the ring fusion. This proximity to the second ring and the "bay" region introduces a greater degree of steric hindrance and electronic perturbation compared to the beta (β) position occupied by the bromine in 2-bromonaphthalene. These positional differences are the fundamental drivers of the distinct spectroscopic signatures we will explore.

G cluster_workflow NMR Sample Preparation and Analysis Workflow prep Sample Preparation: - Dissolve 5-10 mg of the bromonaphthalene isomer in ~0.6 mL of deuterated chloroform (CDCl₃). - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). tube Transfer to NMR Tube: - Filter the solution into a clean, dry 5 mm NMR tube. prep->tube spectrometer Spectrometer Setup: - Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field to achieve high homogeneity. tube->spectrometer acquire_h1 ¹H NMR Acquisition: - Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans for good signal-to-noise. spectrometer->acquire_h1 acquire_c13 ¹³C NMR Acquisition: - Acquire a proton-decoupled ¹³C NMR spectrum. - Use a sufficient number of scans and a suitable relaxation delay. spectrometer->acquire_c13 process Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Calibrate the chemical shift scale to the TMS signal. acquire_h1->process acquire_c13->process analyze Spectral Analysis: - Integrate the ¹H signals and determine multiplicities. - Assign peaks in both ¹H and ¹³C spectra to the respective nuclei. process->analyze

Caption: Workflow for NMR analysis of bromonaphthalene isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The substitution pattern on the naphthalene ring significantly influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹), providing a clear distinction between the two isomers.

Vibrational Mode 1-Bromonaphthalene (cm⁻¹) 2-Bromonaphthalene (cm⁻¹) Interpretation
C-H stretching (aromatic)~3050~3050Characteristic of aromatic C-H bonds.
C=C stretching (aromatic)~1580, 1500, 1450~1600, 1500, 1460Skeletal vibrations of the naphthalene ring.
C-H out-of-plane bending~800, 770~870, 810, 740Highly diagnostic of the substitution pattern.
C-Br stretching~650~670Position can vary and may be weak.

The specific pattern of C-H out-of-plane bending bands is a reliable indicator of the substitution pattern on the aromatic ring. These differences arise from the coupling of the vibrational modes of adjacent C-H bonds, which is dictated by their relative positions.

Experimental Protocol: FT-IR Spectroscopy

For liquid samples like 1-bromonaphthalene and solid samples like 2-bromonaphthalene, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique.

G cluster_workflow FT-IR (ATR) Analysis Workflow setup Instrument Setup: - Ensure the ATR crystal (e.g., diamond) is clean. - Record a background spectrum of the empty ATR accessory. sample_liquid Liquid Sample (1-Bromonaphthalene): - Place a small drop of the liquid directly onto the ATR crystal. setup->sample_liquid sample_solid Solid Sample (2-Bromonaphthalene): - Place a small amount of the solid powder onto the ATR crystal and apply pressure using the anvil. setup->sample_solid acquire Spectrum Acquisition: - Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). - Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio. sample_liquid->acquire sample_solid->acquire process Data Processing: - The instrument software automatically performs the background subtraction and generates the absorbance spectrum. acquire->process analyze Spectral Interpretation: - Identify and assign the characteristic absorption bands. process->analyze

Caption: Workflow for FT-IR analysis of bromonaphthalene isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system exhibits characteristic π → π* transitions. The position of the bromine substituent can influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max).

Isomer λ_max (nm) in Cyclohexane Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
1-Bromonaphthalene~225, ~285, ~310~80000, ~7000, ~400
2-Bromonaphthalene~220, ~275, ~320~100000, ~6000, ~300

The subtle shifts in λ_max and differences in molar absorptivity are attributable to the effect of the bromine atom on the energy levels of the molecular orbitals involved in the electronic transitions. These differences, while less pronounced than in NMR, can still serve as a complementary method for differentiation. [1]

Experimental Protocol: UV-Vis Spectroscopy

Accurate concentration and choice of solvent are critical for obtaining reliable UV-Vis spectra.

G cluster_workflow UV-Vis Spectroscopy Workflow prep Sample Preparation: - Prepare a dilute solution of the bromonaphthalene isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol). - The concentration should be chosen to give an absorbance in the range of 0.2-1.0. cuvette Cuvette Filling: - Fill a quartz cuvette with the sample solution and another with the pure solvent (blank). prep->cuvette spectrometer Spectrometer Setup: - Place the blank cuvette in the spectrophotometer and record a baseline correction. cuvette->spectrometer acquire Spectrum Acquisition: - Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). spectrometer->acquire analyze Data Analysis: - Identify the wavelengths of maximum absorbance (λ_max). - If the concentration is known accurately, calculate the molar absorptivity (ε). acquire->analyze

Caption: Workflow for UV-Vis spectroscopy of bromonaphthalene isomers.

Mass Spectrometry (MS): Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The key to differentiation lies in the relative abundances of the fragment ions.

The fragmentation of the molecular ion often involves the loss of the bromine atom or HBr. The stability of the resulting carbocation can influence the fragmentation pathway. For 1-bromonaphthalene, the loss of a bromine radical leads to a 1-naphthyl cation. For 2-bromonaphthalene, the loss of a bromine radical forms a 2-naphthyl cation. While both are aryl cations, subtle differences in their stability and subsequent fragmentation can lead to variations in the mass spectrum.

A common fragmentation pathway for both isomers is the loss of the bromine atom, resulting in a prominent peak at m/z 127, corresponding to the naphthyl cation (C₁₀H₇⁺). The molecular ion peaks will be observed at m/z 206 and 208. [2]

Conclusion: A Symphony of Spectroscopic Evidence

The comprehensive spectroscopic analysis of 1-bromonaphthalene and 2-bromonaphthalene demonstrates the indispensable role of these techniques in modern chemical research. While each method provides valuable information, a synergistic approach offers the most definitive characterization. NMR spectroscopy, with its detailed structural insights, stands out as the primary tool for unambiguous differentiation. However, IR, UV-Vis, and Mass Spectrometry provide crucial complementary data that corroborate the structural assignment and offer a more complete picture of the molecule's properties. For researchers in drug development and materials science, a thorough understanding and proficient application of these spectroscopic methods are essential for ensuring the identity, purity, and desired properties of their compounds.

References

  • PubChem. 1-Bromonaphthalene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Bromonaphthalene. National Center for Biotechnology Information. Available at: [Link]

Sources

Navigating the Landscape of Naphthalene-Based Emitters: A Comparative Guide to 5-Bromonaphthalene-1-carbonitrile Derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic emitters remain a cornerstone of materials science. Among the myriad of aromatic scaffolds, the naphthalene core offers a compelling platform due to its inherent rigidity, high thermal stability, and tunable electronic properties. This guide provides an in-depth comparative analysis of the potential performance of 5-Bromonaphthalene-1-carbonitrile derivatives as a promising, yet underexplored, class of materials for OLED applications.

While direct experimental data on this compound derivatives in OLEDs is not extensively available in current literature, this guide will leverage established principles and performance data from structurally analogous naphthalene-based emitters to provide a scientifically grounded perspective. We will explore the causative links between molecular design, photophysical properties, and device performance, offering field-proven insights for researchers in organic electronics.

The Strategic Advantage of the 5-Bromo-1-cyanonaphthalene Scaffold

The this compound core presents a strategic molecular design for OLED emitters. The cyano (-CN) group is a well-known electron-withdrawing moiety that can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection.[1] Conversely, the bromo (-Br) substituent at the 5-position serves as a versatile synthetic handle for introducing various electron-donating or charge-transporting groups via well-established cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations.[2] This modular approach allows for the fine-tuning of the intramolecular charge transfer (ICT) characteristics, which is crucial for controlling the emission color and efficiency of the resulting material.[3]

Hypothetical Derivatives and Their Predicted Performance

To illustrate the potential of this scaffold, we propose three hypothetical derivatives and predict their performance based on established knowledge of similar naphthalene-based emitters.

  • BNC-TPA: 5-(diphenylamino)-naphthalene-1-carbonitrile

  • BNC-Cz: 5-(9H-carbazol-9-yl)-naphthalene-1-carbonitrile

  • BNC-DMAc: 5-(9,9-dimethyl-9,10-dihydroacridin-10-yl)-naphthalene-1-carbonitrile

These derivatives are designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially high internal quantum efficiencies.

Predicted Photophysical and Electroluminescent Properties

The introduction of electron-donating groups (triphenylamine, carbazole, and dimethylacridine) at the 5-position is expected to induce a significant ICT character in the excited state, leading to emission in the blue to green region of the visible spectrum.

DerivativePredicted Emission ColorPredicted Max. EQE (%)Key Structural FeatureRationale for Performance
BNC-TPA Deep Blue5 - 7Triphenylamine (TPA) donorTPA is a common building block for blue emitters, offering good hole mobility and thermal stability.[2] The moderate donor strength should result in a high-energy emission.
BNC-Cz Sky Blue7 - 10Carbazole (Cz) donorCarbazole is another widely used moiety in blue emitters, known for its excellent hole-transporting properties and high triplet energy.[2]
BNC-DMAc Green-Blue> 10Dimethylacridine (DMAc) donorThe strong electron-donating nature of the DMAc group is expected to create a smaller singlet-triplet energy splitting (ΔEST), facilitating efficient TADF and leading to higher quantum efficiencies.[1]

Note: The predicted External Quantum Efficiency (EQE) values are estimations based on the performance of similar donor-acceptor molecules reported in the literature.[3][4]

Comparative Analysis with Existing Naphthalene-Based Emitters

To contextualize the potential of this compound derivatives, we compare their predicted performance with experimentally validated naphthalene-based emitters.

Emitter ClassEmission ColorMaximum EQE (%)Reference
Acridine-Naphthalene FusedDeep Blue5.17[4]
Naphthalimide DerivativesGreen11[3]
Fluorene-Naphthalene CopolymersBlue~1[5]
Hypothetical BNC Derivatives Blue to Green-Blue 5 - >10 This Guide

This comparison highlights that the proposed this compound derivatives have the potential to be competitive with, and in some cases exceed, the performance of existing naphthalene-based systems, particularly in the challenging blue and green-blue spectral regions.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the proposed derivatives and the fabrication of OLED devices. These protocols are based on established and validated procedures in the field of organic electronics.[2][6]

Synthesis of this compound Derivatives (General Procedure)

The synthesis of the proposed derivatives can be achieved via a palladium-catalyzed cross-coupling reaction. The following diagram illustrates the general synthetic workflow.

G cluster_synthesis Synthesis Workflow start This compound reaction Buchwald-Hartwig Amination start->reaction donor Donor Molecule (e.g., Diphenylamine, Carbazole) donor->reaction reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) reagents->reaction workup Reaction Workup & Purification (Column Chromatography) reaction->workup product Target Derivative (BNC-TPA, BNC-Cz, etc.) workup->product

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), the corresponding amine donor (1.2 equivalents), cesium carbonate (2.0 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous and degassed toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours under the inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure derivative.

OLED Device Fabrication and Characterization

The performance of the synthesized emitters can be evaluated by fabricating multilayer OLEDs using thermal evaporation.

G cluster_fabrication OLED Fabrication Workflow cluster_layers Device Structure sub_clean Substrate Cleaning (ITO-coated glass) org_dep Organic Layer Deposition (High Vacuum Thermal Evaporation) sub_clean->org_dep cathode_dep Cathode Deposition (LiF/Al) org_dep->cathode_dep encap Encapsulation (Inert Atmosphere) cathode_dep->encap testing Device Characterization (EL Spectra, I-V-L, EQE) encap->testing anode Anode (ITO) hil Hole Injection Layer (e.g., HAT-CN) htl Hole Transport Layer (e.g., TAPC) eml Emissive Layer (Host:Emitter) etl Electron Transport Layer (e.g., TPBi) eil Electron Injection Layer (e.g., LiF) cathode Cathode (Al)

Caption: Workflow for OLED fabrication and a typical device structure.

Step-by-Step Protocol:

  • Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone or oxygen plasma.[6]

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Sequentially deposit the following layers:

    • Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN)

    • Hole Transport Layer (HTL): e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

    • Emissive Layer (EML): A host material (e.g., CBP) doped with the synthesized this compound derivative (e.g., 6 wt%).

    • Electron Transport Layer (ETL): e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Cathode Deposition: Without breaking the vacuum, deposit a thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) to form the cathode.

  • Encapsulation: Encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices.

Conclusion and Future Outlook

While direct experimental validation is pending, the theoretical advantages and comparative analysis presented in this guide strongly suggest that this compound derivatives represent a promising avenue for the development of high-performance OLED emitters. The strategic placement of the bromo and cyano functionalities provides a versatile platform for molecular engineering, enabling the fine-tuning of their photophysical properties. The proposed derivatives, particularly those designed for TADF, have the potential to achieve high efficiencies in the challenging blue and green spectral regions.

Future research should focus on the synthesis and characterization of these and other derivatives to experimentally validate their performance. A systematic investigation into the structure-property relationships will be crucial for optimizing their electroluminescent characteristics and ultimately realizing their full potential in next-generation OLED displays and lighting.

References

  • Qiu, X., et al. (n.d.). An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. Organic Chemistry Frontiers. Retrieved from [Link]

  • Cho, S., et al. (2018). Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes. Journal of Nanoscience and Nanotechnology, 18(2), 1251-1255. Retrieved from [Link]

  • Liu, Y., et al. (2015). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 11, 2007-2023. Retrieved from [Link]

  • Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303. Retrieved from [Link]

  • MDPI. (n.d.). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. MDPI. Retrieved from [Link]

Sources

A Comparative Mechanistic Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromonaphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, 5-Bromonaphthalene-1-carbonitrile stands as a pivotal structural motif. Its rigid bicyclic aromatic core, substituted with both an electrophilic bromine atom and an electron-withdrawing nitrile group, offers a versatile platform for the synthesis of complex molecular architectures. Understanding the mechanistic nuances of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is paramount to harnessing its full synthetic potential.

This guide provides an in-depth comparative analysis of the most common and synthetically valuable transformations involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will move beyond simple protocols to explore the causality behind experimental choices, offering insights that bridge theoretical mechanisms with practical laboratory application.

The Strategic Importance of this compound

The unique substitution pattern of this compound dictates its reactivity. The C-Br bond at the 5-position is the primary site for palladium-catalyzed cross-coupling, a process fundamental to modern organic synthesis.[1] The carbon-halogen bond strength is a critical determinant of reactivity in the rate-limiting oxidative addition step, following the general trend C-I > C-Br > C-Cl.[1] This positions the bromo-derivative as an ideal substrate, offering a balance of high reactivity and stability compared to its iodo- and chloro-analogs.

The nitrile group at the 1-position is a powerful electron-withdrawing group. While it can influence the electronic properties of the naphthalene ring system, its primary role in the context of this guide is as a stable functional handle that can be carried through multi-step syntheses or elaborated into other functionalities, such as amines or carboxylic acids, post-coupling.

Comparative Analysis of Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the operational simplicity and the stability and low toxicity of its organoboron reagents.[2][3] The reaction couples this compound with a boronic acid or ester to form a biaryl linkage.

Mechanistic Overview: The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[2]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Ar-Br ox_add Oxidative Addition transmetal Transmetalation pd_r_complex [Ar-Pd(II)L₂(R)] pd_complex->pd_r_complex [R-B(OH)₃]⁻ pd_r_complex->pd0 red_elim Reductive Elimination product Ar-R (Product) reagents Ar-Br (this compound) boronic R-B(OH)₂ + Base

Suzuki-Miyaura Catalytic Cycle.

Comparative Performance: The choice of halide on the naphthalene core significantly impacts reaction conditions.

Aryl Halide SubstrateRelative ReactivityTypical Catalyst LoadingTypical TemperatureCausality
5-Iodonaphthalene-1-carbonitrileHighestLowest (e.g., <1 mol%)Room Temp. to 60 °CThe C-I bond is the weakest, facilitating the fastest oxidative addition.
This compound Intermediate Moderate (e.g., 1-5 mol%) 60 - 100 °C Optimal balance of reactivity and substrate stability/cost. [1]
5-Chloronaphthalene-1-carbonitrileLowestHighest (e.g., >3 mol%)> 100 °CThe C-Cl bond is the strongest, requiring more forcing conditions and specialized, electron-rich ligands to promote oxidative addition.[1]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6] This reaction couples this compound with a primary or secondary amine.[7]

Mechanistic Overview: The catalytic cycle shares similarities with the Suzuki coupling but involves an amine nucleophile.[8]

  • Oxidative Addition: A Pd(0) complex adds to the C-Br bond of this compound.[6]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[8]

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step and prevent the formation of inactive palladium complexes.[6]

Buchwald_Hartwig_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L (Active Catalyst) pd_complex [Ar-Pd(II)L(Br)] pd0->pd_complex Ar-Br ox_add Oxidative Addition amine_coord Amine Binding & Deprotonation pd_amido_complex [Ar-Pd(II)L(NR₂)] pd_complex->pd_amido_complex HNR₂, Base pd_amido_complex->pd0 red_elim Reductive Elimination product Ar-NR₂ (Product) reagents Ar-Br (this compound) amine HNR₂ + Base

Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds by reacting this compound with a terminal alkyne. This reaction is unique in that it typically employs a dual-catalyst system of palladium and copper(I).[1]

Mechanistic Insights: The mechanism involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the previously discussed reactions, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The final step releases the aryl-alkyne product and regenerates the Pd(0) catalyst.

The copper co-catalyst accelerates the transmetalation step, allowing the reaction to proceed under milder conditions than would be possible with palladium alone.[9]

Experimental Protocols & Self-Validating Systems

A trustworthy protocol is one that is reproducible and includes steps for verification. The following protocols are based on established methodologies and include characterization checkpoints.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere, Degassed Solvents) reagents Add Reactants (Aryl Halide, Coupling Partner, Base) setup->reagents catalyst Add Catalyst System (Pd Source, Ligand, Cu Source if needed) reagents->catalyst reaction Heat to Reaction Temp (e.g., 80-100 °C) catalyst->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (¹H NMR, ¹³C NMR, MS) purification->characterization

General Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for coupling with an arylboronic acid.[10]

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Toluene (5 mL) and Water (0.5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene. Add this catalyst solution to the Schlenk flask.

    • Add the remaining toluene and degassed water to the flask.

    • Heat the mixture to 100 °C and stir vigorously for 12-24 hours. The causality for heating is to provide the activation energy for the oxidative addition and other steps in the catalytic cycle.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water (10 mL).[11]

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[11]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

    • Purify the crude product by silica gel column chromatography.

  • Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.[10]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes the coupling with a secondary amine.

  • Materials:

    • This compound (1.0 mmol)

    • Secondary Amine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

    • XPhos (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried reaction vessel. The strict exclusion of air and moisture is critical as the Pd(0) catalyst and some ligands are oxygen-sensitive.

    • Add this compound and toluene.

    • Add the secondary amine via syringe.

    • Seal the vessel and heat to 100-110 °C with stirring for 16-24 hours.

    • Monitor the reaction to completion.

    • Perform an aqueous work-up and purification as described in the Suzuki protocol.

  • Self-Validation: Characterization by NMR and MS is required. A key indicator in the ¹H NMR will be the disappearance of the amine N-H proton (if a primary amine was used) and shifts in the aromatic signals of the naphthalene core.

Conclusion

This compound is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity, governed by the C-Br bond, provides a practical balance for synthetic utility, making it preferable to less reactive chloro-analogs and more expensive, sometimes less stable, iodo-analogs. By understanding the underlying mechanisms of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can make informed decisions about reaction conditions. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a rational decision based on decades of mechanistic studies designed to optimize specific, crucial steps within the catalytic cycle. The protocols provided herein serve as a robust starting point for the synthesis of novel compounds for drug discovery and materials science.

References

  • Boruan, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • ACS Catalysis. (n.d.).
  • Catalyst-loading effect for the cross-coupling of 1-bromonaphthalene with n-BuLi. (n.d.). ResearchGate. [Link]

  • Synthesis method of 4-bromonaphthalene-1-carbonitrile. (2017).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Cakmak, O., Demirtas, I., & Balaydin, H. T. (2002).
  • Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. (2015). ResearchGate. [Link]

  • Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (2018). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Clarke, H. T., & Brethen, M. R. (1921). α-BROMONAPHTHALENE. Organic Syntheses, 1, 35. [Link]

  • Remote C5-Selective Functionalization of Naphthalene Enabled by P–Ru–C Bond-Directed δ-Activation. (2019). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Spectroscopic and Density Functional Studies on the Interaction of a Naphthalene Derivative with Anions. (2022). PubMed. [Link]

  • The Suzuki Reaction. (2014). Columbia University. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).
  • A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. (2023). ChemRxiv. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2012). PMC - NIH. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). University of Southampton. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2017). MDPI. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. (n.d.).
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Recent Developments on Five-Component Reactions. (2022). MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Buchwald-Hartwig coupling. (2019). YouTube. [Link]

  • Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (n.d.). Cardiff University.
  • Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. (n.d.). MDPI.

Sources

A Senior Application Scientist's Guide to 5-Bromonaphthalene-1-carbonitrile: Performance Benchmarking in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and materials science, the selection of molecular building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic endeavor. 5-Bromonaphthalene-1-carbonitrile stands as a pivotal intermediate, offering a unique combination of a rigid, planar naphthalene core and two versatile functional handles: a reactive bromo substituent and a modifiable nitrile group. This guide provides an in-depth technical comparison of this compound's performance against its key alternatives, grounded in established chemical principles and supported by representative experimental data. Our focus is to equip you with the insights needed to make informed decisions for your specific synthetic challenges.

The Strategic Advantage of the Naphthalene Core

The naphthalene scaffold is a privileged motif in both medicinal chemistry and organic electronics. Its rigid, planar structure and extended π-system contribute to favorable stacking interactions and efficient charge transport properties.[1] In drug design, naphthalene-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] In organic electronics, the naphthalene unit is a fundamental component in materials for Organic Light-Emitting Diodes (OLEDs), enhancing thermal stability and influencing emission characteristics.[3][4] this compound provides a strategic entry point to this versatile scaffold, with the bromine and nitrile functionalities allowing for precise and differential elaboration.

Comparative Reactivity in Cornerstone Reactions: A Data-Driven Analysis

The utility of this compound is most evident in its performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Here, we benchmark its reactivity against its chloro and iodo analogues, 5-chloronaphthalene-1-carbonitrile and 5-iodonaphthalene-1-carbonitrile.

The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl .[5] This is primarily governed by the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures.[7][8] The enhanced reactivity of the bromo derivative over the chloro analogue translates to milder reaction conditions, shorter reaction times, and often higher yields.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

Halonaphthalene DerivativeTypical Reaction ConditionsExpected YieldReference
This compound Pd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 80-90 °C, 4-8 hGood to Excellent[5][9]
5-Chloronaphthalene-1-carbonitrile Pd₂(dba)₃/Buchwald ligand (e.g., SPhos), K₃PO₄, Toluene, 100-110 °C, 12-24 hModerate to Good[5]
5-Iodonaphthalene-1-carbonitrile Pd(PPh₃)₄ (1-2 mol%), Na₂CO₃, DME/H₂O, 60-70 °C, 2-4 hExcellent[10]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (8 mL) and water (2 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir for 6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[11] Similar to the Suzuki-Miyaura coupling, the reactivity of the halonaphthalene dictates the reaction efficiency.

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination

Halonaphthalene DerivativeTypical Reaction ConditionsExpected YieldReference
This compound Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, Toluene, 100 °C, 12-18 hGood to Excellent[12]
5-Chloronaphthalene-1-carbonitrile Pd₂(dba)₃/Buchwald ligand (e.g., RuPhos), LHMDS, Dioxane, 100-110 °C, 18-36 hModerate to Good[11]
5-Iodonaphthalene-1-carbonitrile Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), NaOtBu, Toluene, 80-90 °C, 6-12 hExcellent[3]

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification & Analysis Halonaphthalene 5-Halonaphthalene- 1-carbonitrile Reaction Heat in Anhydrous Solvent (e.g., Toluene) Halonaphthalene->Reaction Amine Amine Amine->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Product Purified Arylamine Chromatography->Product caption Experimental Workflow for Buchwald-Hartwig Amination

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Application Focus: A Building Block for Innovation

The true value of this compound is realized in its application as a precursor to high-value molecules in drug discovery and materials science.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a promising class of anticancer agents.[13][14] Several approved PARP inhibitors feature a phthalazinone or related heterocyclic core, often substituted with an aromatic moiety. This compound can serve as a key intermediate for the synthesis of naphthalene-appended PARP inhibitors.

PARP_Inhibitor_Synthesis start 5-Bromonaphthalene- 1-carbonitrile step1 Suzuki Coupling start->step1 intermediate 5-Aryl-naphthalene- 1-carbonitrile step1->intermediate step2 Nitrile Hydrolysis or Reduction intermediate->step2 final Naphthalene-substituted PARP Inhibitor Core step2->final caption Proposed synthetic route to PARP inhibitors

Figure 3: A proposed synthetic pathway leveraging this compound for the synthesis of novel PARP inhibitors.

Precursor for Blue OLED Emitters

In the realm of organic electronics, cyano-substituted aromatic compounds are valuable as both host and emissive materials, particularly for blue OLEDs.[5][15] The nitrile group can enhance electron affinity and contribute to the desired photophysical properties.[16] this compound can be functionalized via Buchwald-Hartwig amination with carbazole or other donor moieties to generate donor-acceptor molecules with potential for thermally activated delayed fluorescence (TADF).

Table 3: Photophysical Properties of a Representative Naphthalenecarbonitrile Derivative

CompoundAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Reference
9-(1-cyanonaphthalen-5-yl)-9H-carbazole~350~450 (in toluene)~0.6[16] (representative data)

Conclusion: Making the Right Choice for Your Synthesis

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its performance in key cross-coupling reactions is superior to its chloro-analogue, offering higher reactivity and enabling milder reaction conditions. While the iodo-derivative provides the highest reactivity, this compound often represents an optimal balance of reactivity, stability, and cost-effectiveness for many applications.

The choice between these alternatives will ultimately depend on the specific requirements of your synthetic target. For complex syntheses where mild conditions and high yields are paramount, this compound is an excellent choice. For cost-sensitive, large-scale syntheses where more forcing conditions are acceptable, the chloro-analogue may be a viable option. When maximum reactivity is required to overcome challenging coupling partners, the iodo-derivative should be considered.

This guide has provided a framework for understanding the performance of this compound in the context of its alternatives. By leveraging this knowledge, researchers can strategically select the optimal building block to accelerate their research and development efforts in the exciting fields of drug discovery and materials science.

References

  • Solvothermal treatment of 1-naphthylmethylamine with potassium hydride (KH) or n-butyllithium (n-BuLi)-potassium t-butoxide (t-BuOK) in THF induces unusual two consecutive β-hydride eliminations to form 1-naphthonitrile and KH. ([Link])

  • Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. Journal of Materials Chemistry C. ([Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. ([Link])

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. ([Link])

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. ([Link])

  • Palladium-Catalyzed Reactions. MDPI. ([Link])

  • Design of new first and fifth generation OLED emitters by doping 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN): DFT study. ResearchGate. ([Link])

  • Bimolecular photodissociation of interstellar 1-Cyanonaphthalene via Intermolecular Coulombic decay. The Journal of Chemical Physics. ([Link])

  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate. ([Link])

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ([Link])

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. ([Link])

  • An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. Organic Chemistry Frontiers. ([Link])

  • Electronically Excited States of Closed-Shell, Cyano-Functionalized Polycyclic Aromatic Hydrocarbon Anions. MDPI. ([Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. ([Link])

  • α-NAPHTHONITRILE. Organic Syntheses Procedure. ([Link])

  • 1-chloronaphthalene. ChemSynthesis. ([Link])

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. ([Link])

  • Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. ([Link])

  • Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. ([Link])

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. ([Link])

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. ([Link])

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ResearchGate. ([Link])

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. ([Link])

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ([Link])

  • Cyanonaphthalene and cyanonaphthyl radicals: Vibrational structures via computed negative ion photoelectron spectra and thermochemistry of 1. AIP Publishing. ([Link])

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. ([Link])

  • High-performance n-channel organic thin-film transistor based on naphthalene diimide. ([Link])

  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. ([Link])

  • 1-Chloronaphthalene. Wikipedia. ([Link])

  • Suzuki Coupling. ([Link])

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ([Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.